Carmegliptin

Catalog No.
S522540
CAS No.
813452-18-5
M.F
C20H28FN3O3
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carmegliptin

CAS Number

813452-18-5

Product Name

Carmegliptin

IUPAC Name

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1

InChI Key

GUYMHFIHHOEFOA-ZCPGHIKRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

R-1579; RG-1579; RO-4876904; RO-4876904-001; R1579; RG1579; RO4876904; RO4876904001; R 1579; RG 1579; RO 4876904; RO 4876904 001

Canonical SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Isomeric SMILES

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC

The exact mass of the compound Carmegliptin is 378.16 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolizines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Carmegliptin mechanism of action DPP-IV inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors, or gliptins, are a class of oral antihyperglycemic agents. Their primary mechanism involves blocking the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid inactivation of incretin hormones like Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2] [3].

  • Incretin Physiology and Enzyme Inhibition: Incretin hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells [2]. DPP-4 cleaves and inactivates these hormones, with GLP-1 having a very short half-life of only 1-2 minutes [3]. By inhibiting DPP-4, these drugs increase the concentration and activity of endogenous incretins [1].
  • Resulting Physiological Effects: The elevated levels of active GLP-1 and GIP lead to:
    • Enhanced Glucose-Dependent Insulin Secretion: This improves β-cell function and helps lower fasting and postprandial blood glucose [2] [3].
    • Suppression of Glucagon Secretion: GLP-1 inhibits glucagon release from pancreatic α-cells, which reduces hepatic glucose production [3].
    • Preservation of β-cell Function: Preclinical studies suggest that DPP-4 inhibitors may help increase β-cell mass and function, potentially slowing disease progression [2].

The following diagram illustrates this core pathway and the point of intervention for DPP-4 inhibitors.

G Food_Intake Food_Intake L_K_Cells L-cells & K-cells Food_Intake->L_K_Cells Incretins Active Incretins (GLP-1, GIP) L_K_Cells->Incretins Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion Incretins->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion Incretins->Glucagon_Suppression DPP4_Enzyme DPP4_Enzyme Incretins->DPP4_Enzyme  Substrate for Inactive_Incretins Inactive Incretins (GLP-1(9-36), GIP(3-42)) Lower_Blood_Glucose Lower_Blood_Glucose Insulin_Secretion->Lower_Blood_Glucose Glucagon_Suppression->Lower_Blood_Glucose DPP4_Enzyme->Inactive_Incretins  Cleaves DPP4_Inhibitor DPP4_Inhibitor DPP4_Inhibitor->DPP4_Enzyme  Inhibits

Core pathway of DPP-4 inhibitor action. The inhibitor blocks the enzyme, preventing incretin inactivation.

Structural Insights and Binding Analysis

The effectiveness of a DPP-4 inhibitor is determined by its molecular structure and how well it fits into the enzyme's active site.

  • The DPP-4 Active Site: The DPP-4 enzyme features a complex active site with several subsites (S1, S2, S1', S2', S2 extensive) that accommodate different parts of the inhibitor molecule [4]. Interaction with the S1 and S2 subsites is considered essential for inhibitory activity, while additional interactions with other subsites can significantly increase potency [4].
  • Common Structural Scaffolds: Developing potent DPP-4 inhibitors often involves heterocyclic scaffolds. Research has highlighted the activity of pyrazolopyrimidine, tetrahydro pyridopyrimidine, triazole-based, quinazoline, and other motifs [4] [2]. The presence of specific atoms like fluorine, chlorine, and bromine in these structures can enhance potential through substitutions [4].
  • Binding Kinetics and Energetics: The binding of inhibitors to DPP-4 is typically a rapid, enthalpy-driven process. Strong ionic interactions and shielded hydrogen bonds contribute significantly to binding affinity. For some inhibitors, a reversible covalent bond formation can lead to slower dissociation rates (slow off-rates), prolonging the drug's effect [5].

Table 1: Interaction Profiles of Selected DPP-4 Inhibitors with Key Subsites [4]

Inhibitor S1 S2 S1' S2' S2 Extensive Notable Features
Teneligliptin "J-shaped anchor-lock" domain; ~5x higher activity than Sitagliptin
Sitagliptin A first-class drug; widely studied
Linagliptin Binds to S1, S2, and S1' subsites
Alogliptin Binds to S1, S2, and S1' subsites
Saxagliptin Cyanopyrrolidine scaffold; ~5x higher activity than Vildagliptin
Vildagliptin Cyanopyrrolidine scaffold

Table 2: Quantitative Binding and Inhibitory Data of Marketed DPP-4 Inhibitors [6]

Inhibitor IC50 (nM) KD IFIE (kcal/mol) Key Residues for Strong Interaction
Teneligliptin ~0.37 - -84.8 Glu205, Glu206, Tyr662, Tyr666
Linagliptin ~1.0 2.7 pM -71.8 Tyr631, Trp659, Tyr666, Tyr662, Asn710, Val656
Alogliptin ~6.9 4.4 nM -58.3 Tyr631, Tyr547, Trp629, Ser630, Tyr662
Sitagliptin ~18.0 4.6 nM -56.9 Tyr631, Ser630, Arg125, Glu205, Glu206, Tyr662

Experimental Protocols for Analysis

For researchers characterizing a new DPP-4 inhibitor like Carmegliptin, several established experimental methodologies are available.

  • In Vitro Enzymatic Inhibition Assay: This standard protocol measures the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.

    • Principle: A recombinant human DPP-4 enzyme is incubated with a synthetic substrate (e.g., Gly-Pro- p-nitroanilide) that releases a chromophore (p-nitroaniline) upon cleavage. The inhibitor's presence reduces the rate of this reaction [2].
    • Procedure: Prepare a dilution series of the test compound. Mix with the DPP-4 enzyme in a suitable buffer and pre-incubate. Initiate the reaction by adding the substrate. Monitor the increase in absorbance at 405-410 nm over time using a microplate reader. Calculate the percentage inhibition for each concentration and determine the IC50 value using non-linear regression analysis [2].
  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding kinetics.

    • Principle: The DPP-4 protein is immobilized on a sensor chip. The inhibitor in solution is flowed over the chip. Binding and dissociation cause changes in the refractive index at the chip surface, recorded as a sensorgram [5].
    • Procedure: Immobilize DPP-4 on a CM5 sensor chip using standard amine-coupling chemistry. Use HBS-EP (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) as the running buffer. Flow the analyte (inhibitor) at various concentrations over the chip surface at a constant flow rate (e.g., 30 µL/min). Regenerate the surface between cycles with a mild regeneration agent (e.g., 10 mM Glycine-HCl, pH 2.0). Analyze the resulting sensorgrams with a fitting model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) [5].
  • Fragment Molecular Orbital (FMO) Calculations: This computational method offers a quantitative, residue-level understanding of binding energetics.

    • Objective: To calculate quantum-mechanical interaction energies between the inhibitor and each amino acid residue in the DPP-4 binding pocket, identifying key interactions that drive binding [6].
    • Procedure: Obtain the 3D structure of the DPP-4/inhibitor complex from X-ray crystallography or homology modeling. Pre-process the structure (e.g., add hydrogen atoms, optimize side chains). Divide the complex into fragments (typically one fragment per amino acid residue and one for the inhibitor). Perform FMO calculations at the RI-MP2/cc-pVDZ level using specialized software (e.g., PAICS). Analyze the Interfragment Interaction Energies (IFIEs) to pinpoint residues with the most favorable (negative) interaction energies, indicating strong contributions to binding [6].

Research Implications and Future Directions

Understanding the established framework for DPP-4 inhibitors is crucial for profiling new candidates. Key research considerations include:

  • Pleiotropic Effects: Beyond glycemic control, research indicates that DPP-4 inhibitors may have beneficial effects on endothelial function, vascular aging, lipid metabolism, and oxidative stress, suggesting potential therapeutic value in cardiovascular diseases [7].
  • Safety and Specificity: A critical aspect of development is ensuring selectivity for DPP-4 over related serine proteases like DPP-8 and DPP-9 to minimize off-target effects. Furthermore, post-marketing surveillance is essential for monitoring class-specific adverse effects [1].

References

Mechanism of Action and Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

As a DPP-4 inhibitor, carmegliptin prevents the enzymatic inactivation of incretin hormones, which is summarized in the pathway below:

G Food_Intake Food Intake GLP1_GIP_Release GLP-1 and GIP Release Food_Intake->GLP1_GIP_Release Active_Incretins Active Incretin Hormones GLP1_GIP_Release->Active_Incretins Inactive_Incretins Inactive Incretin Hormones Active_Incretins->Inactive_Incretins  Normal Pathway Insulin_Secretion ↑ Glucose-dependent Insulin Secretion Active_Incretins->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion Active_Incretins->Glucagon_Suppression DPP4_Enzyme DPP-4 Enzyme DPP4_Enzyme->Inactive_Incretins  Cleavage This compound This compound (DPP-4 Inhibitor) This compound->DPP4_Enzyme  Inhibits

This compound's key pharmacological properties from preclinical and human studies are shown in the table below.

Property Details
Drug Type Small molecule [1]
Mechanism of Action Potent, selective, reversible competitive inhibitor of DPP-4 [2]
Primary Target Dipeptidyl peptidase IV (DPP-4) [1]
Key Pharmacologic Effects Prolongs active GLP-1 & GIP half-life; increases insulin secretion, decreases glucagon, improves glycemic control [2]
Selectivity Highly selective for DPP-4 [2]

Key Experimental Data and Protocols

Research on this compound involved comprehensive pharmacokinetic and clinical studies to characterize its behavior and interaction potential.

Table 2: Pharmacokinetic and Metabolism Profile (Preclinical) [3]

Species Clearance Volume of Distribution Oral Bioavailability Primary Excretion Routes
Rat Moderate Extensive Variable (28-174%) Urine (~36%), Bile/Feces (~48%)
Dog Moderate Extensive Variable Urine (~29%), Bile/Feces (~65%)
Monkey Moderate Extensive Variable -

Table 3: Clinical Drug Interaction Study Parameters [2]

Study Element Details
Objective Assess interaction potential with P-glycoprotein (Pgp) inhibitor verapamil.
Design Non-randomized, open-label, fixed-sequence study in 16 healthy males.
Treatments Single & multiple doses of this compound (150 mg) and Verapamil (80 mg), alone and in combination.
Key PK Finding Co-administration with verapamil increased this compound exposure (AUC) by 29% and C~max~ by 53%.
Tolerability Combination was generally well-tolerated with only mild adverse events.

Research and Development Status

This compound reached Phase II clinical trials for Type 2 diabetes in multiple countries [1]. However, according to databases, its development status is listed as Discontinued [4]. No official reasons for discontinuation were provided in the searched literature.

Research Significance

Despite its discontinuation, this compound remains a chemically interesting DPP-4 inhibitor. Its aminobenzo[a]quinolizine structure [5] and pharmacokinetic profile distinguish it from other gliptins. Research on this compound contributes to the understanding of DPP-4 inhibitor design, particularly regarding extravascular distribution and transporter interactions [3] [2].

References

Mechanism of Action: Incretin-Mediated Glucose Control

Author: Smolecule Technical Support Team. Date: February 2026

Carmegliptin functions by selectively and reversibly inhibiting the DPP-IV enzyme. This inhibition increases the half-life and plasma concentration of endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2] [3].

The diagram below illustrates the core signaling pathway through which this compound improves glucose tolerance.

G FoodIntake Food Intake GLP1Release GLP-1 Release from Intestinal L-cells FoodIntake->GLP1Release Stimulates ActiveGLP1 Active GLP-1 (7-36) GLP1Release->ActiveGLP1 Produces DPP4 DPP-IV Enzyme InactiveGLP1 Inactive GLP-1 (9-36) DPP4->InactiveGLP1 Cleaves to DPP4Inhib This compound (DPP-IV Inhibitor) DPP4Inhib->DPP4 Inhibits ActiveGLP1->DPP4 Substrate for Pancreas Pancreatic β-Cells ActiveGLP1->Pancreas Binds to GLP-1R on InsulinSecretion Glucose-Dependent Insulin Secretion Pancreas->InsulinSecretion Promotes GlucoseControl Improved Glucose Tolerance InsulinSecretion->GlucoseControl Leads to

This compound inhibits DPP-IV to prolong active GLP-1 activity, stimulating glucose-dependent insulin secretion for improved glucose control.

This mechanism translates into several key physiological effects that collectively improve glucose homeostasis [1] [2] [3]:

  • Stimulation of Glucose-Dependent Insulin Secretion: Enhanced active GLP-1 levels promote insulin release from pancreatic β-cells in response to elevated blood glucose.
  • Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, reducing hepatic glucose production.
  • Improvement of Insulin Sensitivity: In vivo studies in animal models of Type 2 diabetes demonstrated that this compound improves whole-body insulin sensitivity.

Experimental and Clinical Efficacy Data

Evidence for this compound's efficacy comes from both preclinical models and clinical studies.

Preclinical In Vivo Efficacy In various animal models of Type 2 diabetes, this compound administration led to [1]:

  • Dose-dependent improvements in oral glucose tolerance.
  • Reductions in both fasting and postprandial plasma glucose.
  • Beneficial effects on plasma fructosamine and HbA1c, indicating improved long-term glycemic control.
  • Enhanced postprandial GLP-1 excursion.

Clinical Pharmacokinetic Interaction Data A clinical study investigated the interaction between this compound and the P-glycoprotein (Pgp) inhibitor verapamil, revealing effects on this compound exposure [1]. The data are summarized in the table below.

Pharmacokinetic Parameter Change with Acute Verapamil Change with Chronic Verapamil (6th day)
This compound AUC Increased by 29% Increase slightly greater than with acute dose
This compound C~max~ Increased by 53% Information not specified in study
Verapamil C~max~ Decreased by 17% when given with this compound Information not specified in study

Source: [1]. The study concluded that although the interaction was statistically significant, the overall changes were small and unlikely to require dose adjustments in the clinic.

Key Experimental Protocols

For researchers, the core methodologies used to establish the aforementioned efficacy and interaction data are outlined below.

1. In Vitro DPP-IV Inhibition and Permeability Assay [1]

  • Objective: To determine the inhibitory potency (IC50) of this compound against human DPP-IV and assess its interaction with the Pgp transporter.
  • Cell Model: Human MDR1-transfected cells.
  • Key Measurements: Inhibition of DPP-IV enzyme activity; cellular permeability of this compound with and without a Pgp inhibitor (e.g., verapamil).
  • Finding: this compound demonstrated low basal permeability and was identified as a substrate for human Pgp, but not an inhibitor of it.

2. Clinical Drug-Drug Interaction Study Design [1]

  • Objective: To assess the effect of Pgp inhibition on the pharmacokinetics of this compound in humans.
  • Design: A non-randomized, open-label, fixed-sequence study in healthy male volunteers.
  • Treatments:
    • A single 150 mg dose of this compound alone.
    • A single 80 mg dose of verapamil alone.
    • A single 150 mg dose of this compound + verapamil (80 mg t.i.d.) on the first day of verapamil dosing.
    • Verapamil (80 mg t.i.d.) alone for 4 days to reach steady state.
    • A single 150 mg dose of this compound + verapamil (80 mg t.i.d.) at steady state.
  • Pharmacokinetic Sampling: Intensive blood sampling over 48 hours post-dose for measurement of this compound, verapamil, and norverapamil plasma concentrations.
  • Safety Monitoring: Adverse events, clinical laboratory tests, and ECG monitoring.

Conclusion and Drug Development Status

This compound is an investigational oral anti-hyperglycemic agent that has reached Phase 2 clinical studies [4] [5]. Its well-defined mechanism as a DPP-IV inhibitor promotes glucose-dependent improvements in insulin secretion and glucose tolerance. Available clinical data suggests it has a acceptable safety and tolerability profile, with no unexpected side effects reported in its drug interaction study [1].

References

Carmegliptin synthetic route and preparation

Author: Smolecule Technical Support Team. Date: February 2026

Carmegliptin Overview and Clinical Status

This compound (RO-4876904) is a potent, long-acting, and orally active dipeptidyl peptidase IV (DPP-4) inhibitor that was investigated for treating type 2 diabetes [1] [2]. According to Springer's pharmaceutical database, AdisInsight, its clinical development has been discontinued [3].

Synthetic Route to this compound

The synthesis of this compound is a complex, multi-step process. The following diagram outlines the key stages and transformations involved in its preparation.

CarmegliptinSynthesis Primary Amine 2.76 Primary Amine 2.76 Dihydroquinoline 2.77 (HCl salt) Dihydroquinoline 2.77 (HCl salt) Primary Amine 2.76->Dihydroquinoline 2.77 (HCl salt) a) HCO2Me, Δ b) POCl3, MeCN Aminoester 2.79 Aminoester 2.79 Dihydroquinoline 2.77 (HCl salt)->Aminoester 2.79 c) HO2CCH2CO2Et, neat, 120°C (Decarboxylation) Enaminoester 2.80 Enaminoester 2.80 Aminoester 2.79->Enaminoester 2.80 d) Ethyl acrylate, neat e) t-BuOK, neat f) NH4OAc, MeOH Chiral Enaminoester 2.81 Chiral Enaminoester 2.81 Enaminoester 2.80->Chiral Enaminoester 2.81 Crystallization-Induced Dynamic Resolution ((S,S)-DBTA) Reduced Ester Reduced Ester Chiral Enaminoester 2.81->Reduced Ester g) NaBH4, TFA, THF (Stereoselective Reduction) Amide 2.82 Amide 2.82 Reduced Ester->Amide 2.82 h) Boc2O, CH2Cl2 i) KOH, aq THF (Protection & Amidation) Amine 2.83 Amine 2.83 Amide 2.82->Amine 2.83 j) DPPA or PIDA, KOH (Hofmann Rearrangement) Lactam Intermediate Lactam Intermediate Amine 2.83->Lactam Intermediate k) Lactone 2.84 (Mesylate Formation/Cyclization) This compound (Free Base) This compound (Free Base) Lactam Intermediate->this compound (Free Base) l) Chiral HPLC (Discovery) OR m) Et3N, CH2Cl2 (Resolution) This compound (HCl Salt) This compound (HCl Salt) This compound (Free Base)->this compound (HCl Salt) p) HCl, 2-PrOH/dioxane (Salt Formation)

Key stages in the this compound synthetic pathway [4]

The synthesis begins with primary amine 2.76 and proceeds through a Bischler–Napieralski reaction to form the dihydroisoquinoline core structure [4]. A critical strategic point is the crystallization-induced dynamic resolution using (S,S)-dibenzoyl-D-tartaric acid, which provides the desired (S)-enantiomer of enaminoester 2.81 in high enantiomeric excess, superior to the chiral HPLC method used during discovery [4].

Key transformations include a diastereoselective reduction of enaminoester 2.81, and a Hofmann rearrangement of primary amide 2.82 to amine 2.83 using phenyliodine diacetate (PIDA), which is noted as a cleaner and more reliable alternative [4]. The final structure is completed by coupling amine 2.83 with lactone 2.84, followed by acid-mediated Boc-deprotection to yield this compound as its HCl salt [4].

Key Structural Features and Binding

This compound's design incorporates specific structural elements critical for its activity, as revealed by a crystal structure of it bound to the human DPP-4 enzyme [4]:

Structural Feature Role in DPP-4 Inhibition
Fluoromethylpyrrolidone moiety Extends into an adjacent lipophilic pocket for enhanced binding [4].
Aromatic substructure Engages in a π–π stacking interaction with a phenylalanine residue (Phe357) in the enzyme's active site [5] [4].
Polar substituents and amine group Facilitate several hydrogen bonds with amino acid residues such as Ser209, Arg356, and Arg358 [5] [4].

Suggestions for Further Information

The published literature provides a strategic overview, but fine details like specific quantities and in-process controls are often omitted. To acquire more comprehensive experimental protocols, you could:

  • Access Original Patent Literature: The synthesis is detailed in a patent citation [4]. Patents typically provide the most exhaustive experimental details, though they may still require optimization.
  • Consult Specialized Databases: Use platforms like SciFinder or Reaxys, which are designed for chemical research and can provide deeper synthetic information and reaction conditions.

References

Carmegliptin Preclinical and Early Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available quantitative data on carmegliptin from its early development phase.

Property Description
Mechanism of Action Potent, selective, reversible competitive Dipeptidyl Peptidase IV (DPP-4) inhibitor [1] [2] [3]
Primary Indication Investigation for Type 2 Diabetes Mellitus [2] [4]
Development Status Discontinued (Previously reached Phase II) [4]
In Vitro Permeability Low cell permeability [2]
P-glycoprotein (Pgp) Interaction Confirmed substrate of Pgp, but not an inhibitor [2]

Clinical Pharmacokinetic Interaction with Verapamil

A clinical study investigated the interaction between this compound and the Pgp inhibitor verapamil. The key pharmacokinetic changes are summarized below.

Treatment Scenario Impact on this compound Exposure Impact on Verapamil C~max~
Single-dose this compound + acute Verapamil AUC increased by 29%; C~max~ increased by 53% [2] Data not specified
Single-dose this compound + chronic Verapamil Exposure increase slightly greater than with acute verapamil [2] 17% lower on average when given with this compound [2]

Experimental Protocol Overview

The primary clinical data comes from a non-randomized, open-label, fixed-sequence study in 16 healthy male volunteers [2].

  • Treatments: Subjects sequentially received (1) single-dose this compound, (2) single-dose verapamil, (3) this compound with acute verapamil, (4) multi-day verapamil, and (5) this compound with chronic verapamil [2]
  • Pharmacokinetic Measures: Blood and urine samples were collected at scheduled intervals over 48 hours post-dose to measure plasma concentrations of this compound, verapamil, and its metabolite norverapamil [2]
  • Safety Monitoring: Included adverse event recording, clinical laboratory tests, and ECG monitoring [2]

Mechanism of Action and Experimental Workflow

The diagram below illustrates the core mechanism of DPP-4 inhibitors and the logical flow of the clinical interaction study.

GLP1 GLP-1 Release DPP4 DPP-4 Enzyme GLP1->DPP4 Degrades Insulin ↑ Insulin Secretion GLP1->Insulin  Stimulates Inactive Inactive GLP-1 DPP4->Inactive Glucose Improved Glucose Control Insulin->Glucose Inhibitor This compound Inhibitor->DPP4  Inhibits

This compound inhibits DPP-4, preventing GLP-1 degradation to enhance insulin secretion.

Start Study Start (Day 1) A This compound Single Dose Start->A B Washout Period A->B C Verapamil Single Dose (Day 7) B->C D Washout Period C->D E This compound + Acute Verapamil (Day 10) D->E F Verapamil t.i.d. (Days 11-14) E->F G This compound + Chronic Verapamil (Day 15) F->G End Study End G->End

Fixed-sequence clinical study design to assess this compound-verapamil interaction.

References

Comprehensive Application Notes and Protocols for Assessing Carmegliptin P-glycoprotein Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to P-glycoprotein and Its Role in Drug Disposition

P-glycoprotein (P-gp/ABCB1/MDR1) is a critical ATP-binding cassette (ABC) transporter that functions as a transmembrane efflux pump with broad substrate specificity. Located in apical membranes of key pharmacological barriers including the intestinal epithelium, blood-brain barrier, liver hepatocytes, and kidney proximal tubule cells, P-gp significantly influences the absorption, distribution, and elimination of numerous structurally diverse compounds. The transporter acts as a cellular defense mechanism by actively extruding xenobiotics from cells, thereby reducing intracellular accumulation and potential toxicity. However, this protective function also represents a major challenge in drug development, as P-gp-mediated efflux can lead to subtherapeutic drug exposure, contribute to multidrug resistance in oncology, and cause clinically significant drug-drug interactions (DDIs) when P-gp substrates are co-administered with inhibitors or inducers.

Understanding P-gp interactions is particularly crucial for oral antidiabetic agents like carmegliptin, as patients with type 2 diabetes often present with comorbidities requiring polypharmacy, including cardiovascular conditions treated with known P-gp modulators such as verapamil. The strategic importance of P-gp assessment during drug development is underscored by regulatory requirements from the FDA, EMA, and other authorities, which recommend systematic evaluation of whether investigational drugs are P-gp substrates or inhibitors. As this compound represents a novel dipeptidyl peptidase-IV (DPP-IV) inhibitor in development, comprehensive characterization of its interaction potential with P-gp is essential for predicting its clinical pharmacokinetic profile, anticipating DDIs, and establishing appropriate prescribing guidelines.

This compound and P-glycoprotein: Experimental Evidence

In Vitro Interaction Profile

This compound has been systematically evaluated through a series of in vitro models to characterize its interaction with P-glycoprotein. Studies using human MDR1-transfected cells demonstrated that this compound exhibits low basal permeability and is effectively transported by P-gp, identifying it as a substrate of the efflux transporter. Importantly, this compound showed no significant inhibition of P-gp function even at high concentrations, indicating it does not act as a P-gp inhibitor [1]. This substrate-specific relationship has important implications for this compound's intestinal absorption and potential interactions with commonly co-administered medications that modulate P-gp activity.

Clinical Pharmacokinetic Interaction Study

A fixed-sequence clinical study in healthy male volunteers provided in vivo confirmation of the in vitro findings. When a single 150 mg dose of this compound was co-administered with verapamil (80 mg three times daily), a known P-gp inhibitor, the mean systemic exposure (AUC) to this compound increased by 29%, while the peak concentration (Cmax) increased by 53% compared to this compound administration alone. The interaction was more pronounced after multiple days of verapamil dosing, suggesting that steady-state inhibition of P-gp produces greater effects on this compound exposure than single-dose administration [1].

Interestingly, the interaction appeared unidirectional, as verapamil pharmacokinetics were modestly affected by this compound co-administration, with verapamil Cmax values approximately 17% lower when given with this compound. Similar trends were observed for norverapamil, the major metabolite of verapamil. From a clinical safety perspective, the combination was generally well tolerated, with all reported adverse events being mild in intensity, and verapamil co-administration did not alter the pattern or incidence of adverse events [1].

Table 1: Clinical Pharmacokinetic Changes in this compound with Verapamil Co-administration

Parameter This compound Alone This compound + Acute Verapamil This compound + Chronic Verapamil Change vs Alone
AUC Reference +29% +29% Increase
Cmax Reference +53% +53% Increase

Table 2: Clinical Pharmacokinetic Changes in Verapamil with this compound Co-administration

Parameter Verapamil Alone Verapamil + this compound Change
Cmax Reference -17% Decrease
Norverapamil Cmax Reference Similar decrease trend Decrease

Experimental Protocols for P-glycoprotein Interaction Assessment

Bidirectional Transport Assay Using MDCK-MDR1 Cells
3.1.1 Principle

The Madin-Darby Canine Kidney (MDCK) cell line transfected with human MDR1 cDNA provides a polarized monolayer system that overexpresses human P-gp. This model allows evaluation of bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) of test compounds to identify P-gp substrates through calculation of efflux ratios. The assay is recognized as a "gold-standard" methodology by regulatory agencies for P-gp substrate identification [2].

3.1.2 Materials and Reagents
  • MDCK-MDR1 cells (passage 3-8)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
  • Transport buffer (Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
  • 24-well or 12-well transwell inserts with polycarbonate membranes (0.4-3.0 μm pore size)
  • Reference P-gp substrates: digoxin, prazosin
  • Reference P-gp inhibitors: cyclosporin A (10 μM), elacridar (1-10 μM)
  • Test compound: this compound
  • LC-MS/MS system for analytical quantification
3.1.3 Procedure
  • Cell Culture and Seeding: Maintain MDCK-MDR1 cells in appropriate culture conditions. Seed cells onto transwell inserts at a density of 1-2 × 10^5 cells/insert and culture for 3-5 days until transepithelial electrical resistance (TEER) values exceed 200 Ω·cm², indicating formation of confluent, polarized monolayers.

  • Experimental Design: Conduct transport studies in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions in the presence and absence of P-gp inhibitors. Include reference substrates and inhibitors as system controls.

  • Pre-incubation: Pre-incubate monolayers with or without P-gp inhibitor (e.g., cyclosporin A) in transport buffer for 30 minutes.

  • Transport Phase: Add this compound (recommended starting concentration: 10 μM) to either the apical (for B-A direction) or basolateral (for A-B direction) compartment. Maintain samples at 37°C with gentle shaking.

  • Sampling: Collect samples from the receiving compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace with fresh buffer to maintain sink conditions.

  • Analysis: Quantify this compound concentrations using validated LC-MS/MS methods.

Table 3: Bidirectional Transport Assay Conditions

Parameter Specification
Cell System MDCK-MDR1
Incubation Temperature 37°C
Test Compound Concentration 10 μM (recommended)
P-gp Inhibitor Cyclosporin A (10 μM) or Elacridar (1-10 μM)
Incubation Duration 2-4 hours
Sample Analysis LC-MS/MS
Fluorosome P-gp Inhibition Assay
3.2.1 Principle

The Fluorosome-trans-pgp assay utilizes reconstituted P-gp incorporated into unilamellar vesicles containing encapsulated fluorescent dye. P-gp-mediated transport of substrates results in fluorescence quenching as the dye is extruded from the vesicles. Compounds that inhibit P-gp prevent this quenching in a concentration-dependent manner, allowing determination of IC50 values for inhibition potency [3].

3.2.2 Materials and Reagents
  • Fluorosome-trans-pgp reagent
  • ATP solution (2 mM final concentration)
  • Test compounds (this compound and reference inhibitors)
  • 96-well or 384-well microplates
  • Fluorescence microplate reader capable of kinetic measurements (excitation/emission: 485/520 nm)
  • Reference P-gp substrates (e.g., S-HR at 3 μM)
3.2.3 Procedure
  • Preparation: Thaw Fluorosome-trans-pgp reagent and maintain on ice.
  • Plate Setup: Add 98 μL of Fluorosome-trans-pgp reagent with substrate to each well.
  • Compound Addition: Add 2 μL of test compound (this compound) at varying concentrations or DMSO control to appropriate wells.
  • Baseline Measurement: Place plate in pre-warmed microplate reader and monitor fluorescence for 18 seconds to establish baseline.
  • ATP Activation: At 18 seconds, inject 5 μL of ATP solution (2 mM final concentration) into each well using injector system.
  • Kinetic Measurement: Continue fluorescence monitoring for additional 42 seconds (total 60 seconds).
  • Data Analysis: Calculate initial transport rates from slopes between 30-60 seconds.

This assay provides a rapid screening method for P-gp inhibition potential, with IC50 determinations possible in approximately 10 minutes. The system is particularly valuable for early-stage screening due to its minimal compound requirements (approximately 1 nanomole per test) and absence of cellular metabolism complications [3].

In Situ Single-Pass Intestinal Perfusion (SPIP) Study
3.3.1 Principle

The SPIP technique allows direct assessment of intestinal permeability and P-gp-mediated efflux in physiologically intact intestinal segments. This method provides a bridge between in vitro systems and in vivo conditions, maintaining normal blood flow, neuronal input, and physiological environment while permitting precise control of perfusion conditions [4].

3.3.2 Materials and Reagents
  • Animal model (typically rats, 220-250 g)
  • Anesthetic (urethane, 1.5 g/kg)
  • Perfusion buffer (Krebs-Ringer buffer, pH 6.5-7.4)
  • Test compound: this compound (20 μM)
  • P-gp inhibitors: verapamil (200 μM) or quinidine (200 μM)
  • Non-absorbable marker: phenol red (20 μM)
  • High-permeability marker: propranolol
  • Surgical instruments and perfusion pump system
  • HPLC or LC-MS/MS for sample analysis
3.3.3 Procedure
  • Animal Preparation: Fast animals overnight with free access to water. Anesthetize with urethane and maintain body temperature at 37°C using heating pad.
  • Surgical Procedure: Make midline abdominal incision, identify jejunal segment (approximately 10 cm), and gently flush with warm saline.
  • Cannulation: Cannulate both proximal and distal ends of intestinal segment with polypropylene tubing.
  • Perfusion: Perfuse intestinal segment with this compound solution (20 μM) with or without P-gp inhibitors at flow rate of 0.2 ml/min.
  • Equilibration: Allow 30 minutes for stabilization before collecting samples.
  • Sample Collection: Collect outflow perfusate at 15-minute intervals for 120 minutes.
  • Analysis: Measure this compound concentrations in outflow samples and calculate permeability coefficients.

Data Analysis and Interpretation

Calculation of Efflux Ratios

The efflux ratio (ER) is a key parameter for identifying P-gp substrates in bidirectional transport assays:

ER = Papp(B-A) / Papp(A-B)

Where Papp(B-A) and Papp(A-B) represent the apparent permeability coefficients in basolateral-to-apical and apical-to-basolateral directions, respectively.

Interpretation Criteria:

  • ER < 2: Unlikely P-gp substrate
  • ER ≥ 2: Potential P-gp substrate
  • ER decrease ≥ 50% with specific inhibitor: Confirmed P-gp substrate

For this compound, the observed efflux ratio in MDCK-MDR1 cells was significantly greater than 2, confirming its status as a P-gp substrate [1].

Kinetic Parameters for Inhibition Studies

For inhibition studies, IC50 values (concentration producing 50% inhibition of transport activity) should be determined using nonlinear regression analysis of concentration-response data. The inhibition constant (Ki) can be calculated using appropriate kinetic models.

Table 4: Classification of P-gp Interaction Potential Based on In Vitro Data

Parameter Weak/None Moderate Strong
Inhibition IC50 >50 μM 10-50 μM <10 μM
Efflux Ratio <2 2-5 >5
Clinical DDI Risk Low Moderate High

Visualization of Experimental Workflows and Kinetic Relationships

Bidirectional Transport Assay Workflow

The following Graphviz diagram illustrates the key steps in the bidirectional transport assay using MDCK-MDR1 cell monolayers:

BidirectionalTransportWorkflow Bidirectional Transport Assay Workflow Start Start: Cell Monolayer Preparation TEER Measure TEER Values Start->TEER Decision1 TEER > 200 Ω·cm²? TEER->Decision1 Decision1->Start No - Continue culture PreIncubation Pre-incubation with/without Inhibitor Decision1->PreIncubation Yes DirectionalSetup Bidirectional Setup: A-B and B-A Directions PreIncubation->DirectionalSetup Sampling Sample Collection at Time Points DirectionalSetup->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Calculation Calculate Efflux Ratios Analysis->Calculation End Interpret Results Calculation->End

P-gp Kinetic Interaction Mechanisms

The following diagram illustrates the kinetic relationships in P-gp-mediated transport and inhibition, particularly relevant for understanding this compound-verapamil interactions:

PGpKineticInteractions P-gp Kinetic Interaction Mechanisms Compound Compound in Aqueous Phase MembranePartition Membrane Partitioning Compound->MembranePartition Partitioning Step PgpBinding P-gp Binding in Membrane MembranePartition->PgpBinding Binding in Lipid Phase ATPBinding ATP Binding PgpBinding->ATPBinding Activation Transport Transport via Flopping Mechanism ATPBinding->Transport ATP Hydrolysis Release Compound Release Transport->Release Extrusion Inhibitor Inhibitor Action Inhibitor->PgpBinding Competes with Substrate Binding Inhibitor->ATPBinding Blocks ATP Utilization

Conclusion and Regulatory Considerations

The comprehensive assessment of this compound's interaction with P-glycoprotein demonstrates that it functions as a substrate but not an inhibitor of this key efflux transporter. The clinical pharmacokinetic data showing a 29-53% increase in this compound exposure when co-administered with verapamil aligns with the in vitro findings and confirms the physiological relevance of this interaction. However, the magnitude of this interaction is not sufficient to warrant dose adjustment in most clinical scenarios, though appropriate monitoring is recommended when this compound is co-administered with potent P-gp inhibitors.

From a drug development perspective, the this compound case study highlights the importance of employing a tiered experimental approach to P-gp interaction assessment, beginning with high-throughput screening assays and progressing to more complex models including clinical DDI studies. Regulatory agencies recommend such a systematic approach to identify and quantify transporter-mediated interactions early in drug development to inform clinical trial design and eventual prescribing information.

For researchers investigating similar compounds, the protocols and methodologies described herein provide a robust framework for evaluating P-gp interactions, with particular attention to the specific challenges presented by antidiabetic agents that may be used in complex polypharmacy regimens typical of diabetic patient populations.

References

Carmegliptin Clinical Study Design and Protocol for Healthy Volunteer Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Study Rationale

Carmegliptin represents an investigational oral anti-hyperglycemic agent classified as a dipeptidyl peptidase IV (DPP-IV) inhibitor developed for managing Type 2 diabetes. As a highly selective and potent reversible competitive inhibitor of DPP-IV, this compound functions by prolonging the activity of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion, inhibiting glucagon release, and ultimately improving glycemic control without associated weight gain or significant hypoglycemia risk [1]. The pharmacological profile of this compound includes promising effects on insulin sensitivity, hepatic glucose production, and pancreatic β-cell protection based on preclinical models [1].

The primary rationale for conducting a clinical interaction study with verapamil stems from this compound's identification as a P-glycoprotein (Pgp) substrate during in vitro investigations. Pgp, situated at critical pharmacological barriers (intestinal epithelium, hepatocytes, renal tubules), significantly influences drug absorption, distribution, and elimination. Verapamil, a recognized model Pgp inhibitor, was selected both for its established interaction potential and clinical relevance to diabetic populations where cardiovascular comorbidities frequently necessitate calcium channel blocker therapy [1]. This study aimed to characterize potential pharmacokinetic interactions and safety implications when these agents are co-administered.

Clinical Study Design

Overall Design and Objectives

This investigation employed a non-randomized, open-label, single-center, fixed-sequence design conducted in 16 healthy male volunteers. The study incorporated five distinct treatment periods to comprehensively evaluate both single and multiple-dose interactions between this compound and verapamil [1]. The primary objective focused on quantifying the interaction potential of this compound with the P-glycoprotein transporter through verapamil co-administration, while secondary objectives included safety and tolerability assessments of this compound alone and combined with verapamil [1].

The study population consisted of healthy male volunteers aged 18-50 years with body mass indices ranging from 18-32 kg/m². Key exclusion criteria included significant smoking (>5 cigarettes/day), use of herbal medications, history of substance abuse, and any clinically relevant medical conditions that could compromise safety or interpretability. The study received ethics committee approval and was conducted in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines [1].

Treatment Protocol and Timeline

Participants received a carefully sequenced regimen over 15 days:

  • Day 1: Single 150 mg dose of this compound alone (this compound single dose)
  • Day 7: Single 80 mg dose of verapamil alone (Verapamil single dose)
  • Day 10: Single 150 mg dose of this compound plus verapamil 80 mg t.i.d. (this compound + acute verapamil)
  • Days 11-14: Verapamil 80 mg t.i.d. alone (Verapamil t.i.d.)
  • Day 15: Single 150 mg dose of this compound plus verapamil 80 mg t.i.d. (this compound + chronic verapamil) [1]

This sequential design enabled researchers to isolate the effects of each drug, evaluate initial co-administration dynamics, and assess potential changes after verapamil reached steady-state concentrations. Participants resided in the clinical facility during key pharmacokinetic sampling periods to ensure controlled conditions and comprehensive monitoring [1].

Pharmacokinetic Assessment Methodology

Blood and Urine Sample Collection

The pharmacokinetic evaluation incorporated intensive biological sampling across all treatment phases. For This compound quantification, 3 mL venous blood samples were collected into EDTA-containing tubes at pre-dose and 17 timepoints post-dose (0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours) on days 1, 10, and 15 [1]. For verapamil and norverapamil (its primary metabolite) assessment, 6 mL blood samples were drawn into lithium heparin tubes at similar intervals with additional sampling on day 7. All samples underwent immediate processing via centrifugation at 1500×g for 10 minutes at 4°C within 30 minutes of collection, with plasma subsequently stored at -80°C until analysis [1].

Urine collections for this compound quantification followed standardized protocols with aliquots preserved appropriately. Participants maintained fasting conditions for at least 8 hours before dosing and until 4 hours post-dose, when standardized meals were provided to minimize food-effect variability while maintaining physiological relevance [1].

Analytical and Statistical Approaches

While the specific analytical methodologies weren't detailed in the available literature, standard bioanalytical approaches for DPP-IV inhibitors and calcium channel blockers typically involve liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to superior sensitivity and specificity. The pharmacokinetic parameters calculated likely included:

  • Cmax: Maximum observed plasma concentration
  • Tmax: Time to reach Cmax
  • AUC0-t: Area under the plasma concentration-time curve from zero to last measurable concentration
  • AUC0-∞: Area under the curve extrapolated to infinity
  • : Terminal elimination half-life
  • CL/F: Apparent clearance
  • Vd/F: Apparent volume of distribution [1]

Statistical analyses typically employed mixed-effects models to compare pharmacokinetic parameters across treatment phases, with geometric mean ratios and 90% confidence intervals calculated to quantify interaction magnitude. The criteria for clinical significance generally follows FDA guidance where 90% CIs for AUC and Cmax ratios falling outside 80-125% range suggest potential clinically relevant interactions [1].

Safety and Tolerability Assessment

Monitoring Methods and Criteria

Participant safety received comprehensive monitoring throughout the study period using multiple assessment modalities. Adverse event (AE) documentation occurred continuously from first dose through study completion, with intensity graded as mild, moderate, or severe according to standardized criteria. Additionally, investigators conducted:

  • Clinical laboratory evaluations (hematology, chemistry, urinalysis) on days 3, 9, and 14
  • 12-lead electrocardiograms at screening and throughout residential periods
  • 24-hour Holter monitoring on days 1, 10, and 15
  • Lead-II telemetry during anticipated peak concentration periods [1]

A follow-up medical examination occurred within 8 days after final drug administration to identify any delayed adverse effects. The study specifically monitored for known DPP-IV inhibitor class effects (such as nasopharyngitis, headache) and verapamil-related cardiovascular effects (including bradycardia, hypotension, AV conduction abnormalities) [1].

Results and Data Summary

Pharmacokinetic Interactions

Table 1: this compound Pharmacokinetic Parameters With and Without Verapamil Co-administration

Treatment Condition Cmax (ng/mL) AUC (ng·h/mL) Change in Cmax (%) Change in AUC (%)
This compound alone (Day 1) Baseline Baseline Reference Reference
+ Acute verapamil (Day 10) Increased Increased +53% +29%
+ Chronic verapamil (Day 15) Increased Increased >+53%* >+29%*

Increases were slightly greater after multiple verapamil doses [1]

The interaction study demonstrated that this compound exposure increased significantly when co-administered with verapamil, consistent with P-glycoprotein inhibition. The rise in both Cmax (53%) and overall exposure (29%) indicated that verapamil enhanced this compound absorption and/or reduced its elimination, likely through Pgp transport inhibition at intestinal and hepatic/renal sites respectively. The more pronounced effect after repeated verapamil dosing suggested potential accumulation or time-dependent inhibition of transporter proteins [1].

Table 2: Verapamil and Norverapamil Pharmacokinetic Parameters With and Without this compound Co-administration

Analyte Treatment Condition Cmax Change (%) Pharmacokinetic Trend
Verapamil With this compound -17% Reduced peak exposure
Norverapamil (metabolite) With this compound Similar reduction Consistent with parent drug

Interestingly, This compound modestly reduced verapamil Cmax by approximately 17%, with corresponding decreases observed for its primary metabolite norverapamil. This unexpected finding suggests a potential complex interaction beyond unidirectional Pgp inhibition, possibly involving CYP450 metabolic pathways or other transport systems [1].

Safety and Tolerability Findings

The combination therapy demonstrated favorable tolerability with no unexpected safety signals. All 28 reported adverse events were classified as mild in intensity, with no clinically significant alterations in laboratory parameters, electrocardiographic findings, or vital signs. Verapamil co-administration didn't alter the pattern or incidence of adverse events compared to this compound monotherapy [1]. This safety profile supports further investigation of this compound in populations requiring concomitant Pgp inhibitor therapy.

Experimental Protocols and Workflows

Clinical Study Workflow

The comprehensive clinical study workflow illustrates the integrated pharmacokinetic and safety assessment strategy implemented throughout the investigation:

cluster_assessments Core Assessments Screening Screening Day1 Day1 Screening->Day1 Day7 Day7 Day1->Day7 6-day washout PK_Blood PK_Blood Day1->PK_Blood PK_Urine PK_Urine Day1->PK_Urine Safety_AE Safety_AE Day1->Safety_AE Day10 Day10 Day7->Day10 3-day washout Day7->PK_Blood Day7->Safety_AE Days11_14 Days11_14 Day10->Days11_14 Day10->PK_Blood Day10->PK_Urine Day10->Safety_AE Safety_Labs Safety_Labs Day10->Safety_Labs Safety_ECG Safety_ECG Day10->Safety_ECG Day15 Day15 Days11_14->Day15 FollowUp FollowUp Day15->FollowUp 8-day follow-up Day15->PK_Blood Day15->PK_Urine Day15->Safety_AE Day15->Safety_Labs Day15->Safety_ECG

Diagram 1: Clinical study workflow showing the fixed-sequence design with integrated pharmacokinetic and safety assessments across all treatment periods.

Pharmacokinetic Interaction Mechanism

The proposed mechanism for the observed pharmacokinetic interactions between this compound and verapamil involves complex transport and metabolic pathways:

This compound This compound CYP450 CYP450 This compound->CYP450 Potential inhibition Verapamil Verapamil Pgp Pgp Verapamil->Pgp Inhibits Pgp->this compound Normally transports Carmegliptin_PK This compound PK Outcome: • 29% ↑ AUC • 53% ↑ Cmax Pgp->Carmegliptin_PK Increased bioavailability & reduced elimination CYP450->Verapamil Metabolizes Verapamil_PK Verapamil PK Outcome: • 17% ↓ Cmax CYP450->Verapamil_PK Potential metabolism alteration

Diagram 2: Proposed pharmacokinetic interaction mechanism between this compound and verapamil involving P-glycoprotein transport and potential metabolic pathways.

Laboratory Processing Protocol

Sample Processing Standard Operating Procedure:

  • Blood Collection: Draw venous blood via venipuncture using appropriate anticoagulant tubes (EDTA for this compound; lithium heparin for verapamil/norverapamil)
  • Centrifugation: Process samples within 30 minutes of collection at 1500×g for 10 minutes at 4°C
  • Plasma Separation: Carefully transfer supernatant plasma to pre-labeled polypropylene tubes using sterile pipettes
  • Storage: Immediately freeze plasma at -80°C in aliquots to prevent freeze-thaw degradation
  • Chain of Custody: Maintain detailed sample tracking from collection to analysis with temperature monitoring
  • Quality Control: Implement batch-wise QC samples including calibrators and blanks in each analytical run [1]

Conclusion and Research Implications

This comprehensive clinical investigation demonstrated that this compound, while a P-glycoprotein substrate, experiences only modest pharmacokinetic alterations when co-administered with the potent Pgp inhibitor verapamil. The observed 29% increase in overall exposure and 53% increase in peak concentration, though statistically significant, fell below thresholds typically necessitating dosage adjustments in clinical practice [1].

The favorable safety profile maintained during combination therapy further supports this compound's continued development for type 2 diabetes management, particularly in patients with cardiovascular comorbidities requiring verapamil or similar agents. However, the unexpected reduction in verapamil exposure during co-administration warrants additional investigation to elucidate underlying mechanisms, potentially involving CYP450 metabolism or other transport systems [1].

These findings should inform future clinical trial designs exploring this compound's interactions with other transport protein inhibitors and its application in special populations with altered Pgp activity. The structured protocols and assessment methodologies detailed herein provide validated templates for similar pharmacokinetic interaction studies in early drug development phases.

References

Comprehensive Pharmacokinetic Profiling of Carmegliptin: Analytical Methods, Sampling Protocols, and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carmegliptin and Clinical Pharmacokinetic Relevance

This compound is an investigational oral anti-hyperglycemic drug belonging to the dipeptidyl-peptidase IV (DPP-IV) inhibitor class, currently undergoing clinical trials for the treatment of Type 2 diabetes mellitus. As a highly selective and potent reversible competitive inhibitor of DPP-IV, this compound prolongs the half-life of circulating active incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion, inhibiting glucagon release, and ultimately improving glycemic control. Unlike some other oral anti-hyperglycemic medications, DPP-IV inhibitors like this compound demonstrate a minimal risk of hypoglycemia and do not cause weight gain, making them particularly valuable for long-term diabetes management.

The pharmacokinetic profile of this compound is significantly influenced by its interaction with membrane transporters, particularly P-glycoprotein (Pgp). In vitro studies have confirmed that this compound exhibits low cell permeability and is a substrate for human MDR1 (Pgp) cells, though it does not inhibit Pgp function. This transporter interaction profile has direct clinical implications, as concomitant administration with Pgp inhibitors like verapamil can alter this compound's absorption and elimination characteristics. Understanding these pharmacokinetic properties through rigorous sampling and analytical methods is therefore essential for optimizing dosing regimens, predicting drug interactions, and ensuring both efficacy and safety in diverse patient populations, particularly those with comorbidities requiring polypharmacy.

Comprehensive Pharmacokinetic Parameter Tables

Key Pharmacokinetic Parameters of this compound

Table 1: Mean pharmacokinetic parameters of this compound (150 mg single dose) under different conditions

Parameter This compound Alone This compound + Acute Verapamil This compound + Chronic Verapamil Unit
AUC Baseline value 29% increase >29% increase ng·h/mL
C~max~ Baseline value 53% increase Not specified ng/mL
T~max~ Not specified Not specified Not specified h
Half-life Not specified Not specified Not specified h
Clearance Not specified Not specified Not specified L/h
V~d~ Not specified Not specified Not specified L

Note: Percentage changes represent comparison against this compound alone baseline. Specific values for baseline parameters were not fully provided in the available literature [1].

Table 2: Blood sampling schedule for pharmacokinetic assessment of this compound

Matrix Day of Collection Time Points Relative to Dosing Sample Volume Anticoagulant
Blood Days 1, 10, 15 Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48 h post-dose 3 mL EDTA
Blood Days 7, 10, 15 Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48 h post-dose (day 7 only) 6 mL Lithium heparin
Urine Days 1, 10, 15 Pre-dose, 0-4, 4-8, 8-12, 12-24, 24-48 h collections Not specified None

Note: For verapamil and norverapamil assessment on days 10 and 15, sampling continued only to 24 h post-dose [1].

Allometric Scaling Projections for DPP-IV Inhibitors

Table 3: Allometric scaling parameters for predicting human pharmacokinetics of DPP-IV inhibitors

DPP-IV Inhibitor IV Clearance (CL) Equation IV Volume of Distribution (V~d~) Equation Prediction Accuracy
This compound 1.170W^0.756^ 6.096W^0.992^ Within 2-3 fold
Alogliptin 1.867W^0.780^ 3.313W^0.987^ Within 2-3 fold
Sitagliptin 2.020W^0.529^ 7.140W^0.805^ Within 2-3 fold
Vildagliptin 1.959W^0.847^ 2.742W^0.941^ Within 2-3 fold
ABT-279 0.672W^1.016^ 1.299W^0.695^ Within 2-3 fold
ABT-341 1.077W^0.649^ 5.370W^0.803^ Within 2-3 fold

Note: Allometric equation form: Y = aW^b^, where W is body weight in kg. Simple allometry was found to adequately predict human pharmacokinetic parameters for DPP-IV inhibitors, with intravenous allometry generally providing better predictions than oral allometry [2].

Detailed Experimental Protocol for Pharmacokinetic Sampling

Clinical Study Design and Subject Selection

The pharmacokinetic sampling methods for this compound were established through a non-randomized, open-label, single-center, five-treatment, five-period, fixed-sequence study conducted in 16 healthy male volunteers aged 18-50 years with a body mass index of 18-32 kg/m². Key exclusion criteria included smoking (>5 cigarettes/day or equivalent), use of medications containing herbal drugs, multivitamins (permitted only until 2 days before each dosing), and history or evidence of alcohol or other substance abuse. The study was conducted in accordance with the Declaration of Helsinki principles and Good Clinical Practice guidelines, with approval from an independent ethics committee and written informed consent obtained from all participants before screening [1].

The fixed treatment sequence was designed to systematically evaluate both standalone and interaction pharmacokinetics of this compound:

  • Treatment A: Single 150 mg dose of this compound alone (Day 1)
  • Treatment B: Single 80 mg dose of verapamil alone (Day 7)
  • Treatment C: Single 150 mg dose of this compound plus verapamil 80 mg t.i.d. (Day 10)
  • Treatment D: Verapamil 80 mg t.i.d. for 4 days (Days 11-14) to achieve steady state
  • Treatment E: Single 150 mg dose of this compound plus verapamil 80 mg t.i.d. at steady state (Day 15)

This sequential design allowed for assessment of this compound pharmacokinetics alone, verification of Pgp inhibition by verapamil, and evaluation of both acute and chronic Pgp inhibition effects on this compound disposition [1].

Blood Sample Collection and Processing Protocol
  • Venous Blood Collection: Using appropriate vacuum collection systems, 3 mL blood samples for this compound analysis were collected into EDTA-containing tubes at each specified time point. For verapamil and its metabolite norverapamil analysis, 6 mL blood samples were collected into lithium heparin-containing tubes.
  • Sample Processing: Plasma separation must occur within 30 minutes of collection through centrifugation at 1500×g for 10 minutes at 4°C. This rapid processing is critical to maintain sample integrity and prevent analyte degradation or interconversion.
  • Plasma Storage: Immediately after separation, plasma samples should be aliquoted into pre-labeled cryovials and stored at -70°C or below until analysis. Freeze-thaw cycles should be minimized to maintain analyte stability [1].
Urine Sample Collection Protocol
  • Collection Intervals: Urine samples for this compound quantification were collected at pre-dose and during the following intervals: 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose.
  • Volume Measurement: Total urine volume for each collection interval must be recorded after complete voiding.
  • Aliquoting Procedure: After thorough mixing, two 10 mL aliquots from each collection interval should be transferred to polypropylene tubes and stored at -20°C or below until analysis [1].

Signaling Pathways and Experimental Workflows

G OralAdmin Oral Administration of this compound GI GI Tract Absorption OralAdmin->GI PgpInteraction P-glycoprotein Interaction GI->PgpInteraction Pgp limits absorption PortalVein Portal Vein Transport PgpInteraction->PortalVein Liver Hepatic Metabolism PortalVein->Liver Systemic Systemic Circulation Liver->Systemic DPP4 DPP-IV Enzyme Inhibition Systemic->DPP4 Effects GLP-1 Enhancement Glucose Homeostasis DPP4->Effects

Diagram 1: this compound ADME and Mechanism Pathway. This diagram illustrates the absorption, distribution, metabolism, and excretion pathway of this compound, highlighting the key interaction with P-glycoprotein that limits its bioavailability and the ultimate mechanism of action through DPP-IV enzyme inhibition.

G Screening Subject Screening & Enrollment (n=16) Day1 Day 1: this compound 150 mg (Standalone PK) Screening->Day1 Washout1 Washout Period (Days 2-6) Day1->Washout1 Day7 Day 7: Verapamil 80 mg (Pgp Inhibition Verification) Washout1->Day7 Washout2 Washout Period (Days 8-9) Day7->Washout2 Day10 Day 10: this compound + Verapamil (Acute Pgp Inhibition PK) Washout2->Day10 Days11_14 Days 11-14: Verapamil t.i.d. (Steady-State Achievement) Day10->Days11_14 Day15 Day 15: this compound + Verapamil (Chronic Pgp Inhibition PK) Days11_14->Day15 Analysis PK Sample Analysis & Data Processing Day15->Analysis

Diagram 2: Clinical Study Design and Sampling Workflow. This workflow outlines the fixed-sequence study design used to evaluate this compound pharmacokinetics alone and in combination with the P-glycoprotein inhibitor verapamil, highlighting the strategic timing of pharmacokinetic sampling periods.

Analytical Methodology and Data Analysis

Bioanalytical Method Considerations

While the specific analytical techniques for quantifying this compound in biological matrices were not detailed in the available literature, robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods are recommended based on current industry standards for DPP-IV inhibitors. The method should be validated for specificity, sensitivity, linearity, accuracy, and precision across the anticipated concentration range in both plasma and urine matrices. For simultaneous assessment of verapamil and its metabolite norverapamil, a separate LC-MS/MS method with appropriate mass transitions should be developed and validated, accounting for the different sample collection requirements (lithium heparin vs. EDTA plasma) [1].

Pharmacokinetic Calculations and Statistical Analysis
  • Non-compartmental analysis should be performed using validated software (e.g., WinNonlin or Phoenix WinNonlin) to calculate standard pharmacokinetic parameters.
  • Primary parameters include: AUC~0-t~ (area under the concentration-time curve from zero to last measurable time point), AUC~0-∞~ (area under the curve extrapolated to infinity), C~max~ (maximum observed concentration), T~max~ (time to reach C~max~), t~1/2~ (terminal elimination half-life), CL/F (apparent oral clearance), and V~d~/F (apparent volume of distribution).
  • Urinary pharmacokinetics should include calculations of A~e~ (amount excreted unchanged in urine) and CL~R~ (renal clearance).
  • Statistical comparisons of geometric mean ratios and 90% confidence intervals for this compound pharmacokinetic parameters with and without verapamil co-administration should be performed to assess Pgp-mediated interaction significance [1].

Application Notes for Drug Development and Clinical Use

Utility in Preclinical to Clinical Translation

The comprehensive pharmacokinetic sampling methods outlined for this compound provide an invaluable framework for allometric scaling from preclinical species to human projections. As demonstrated in Table 3, simple allometry using the relationship Y = aW^b^ adequately predicted human clearance and volume of distribution for this compound and other DPP-IV inhibitors, with predictions generally falling within 2-3 fold of observed values. This approach is particularly valuable during early drug development when planning first-in-human studies and establishing initial dosing regimens. The slightly better predictive performance of intravenous allometry compared to oral allometry highlights the importance of considering both routes of administration when available [2].

Clinical Implications and Therapeutic Monitoring

The pharmacokinetic sampling data revealed that co-administration of this compound with the Pgp inhibitor verapamil resulted in a 29% increase in mean exposure (AUC) and a 53% increase in C~max~ compared to this compound alone. These increases were slightly more pronounced after multiple verapamil doses (achieving steady-state inhibition) compared to single-dose co-administration. Conversely, verapamil C~max~ was 17% lower when given with this compound than when administered alone, with similar trends observed for its metabolite norverapamil. These findings have direct clinical implications:

  • Although the observed changes in this compound exposure are not considered clinically significant enough to mandate dose adjustments, they underscore the importance of therapeutic monitoring when this compound is co-administered with potent Pgp inhibitors.
  • The combination of this compound and verapamil was generally well tolerated, with all reported adverse events being mild in intensity, and verapamil had no apparent effect on the pattern or incidence of adverse events.
  • These pharmacokinetic sampling results support the safe use of this compound in patient populations likely to require concomitant medications that inhibit Pgp, such as those with cardiovascular comorbidities common in type 2 diabetes [1].

Conclusion

The detailed pharmacokinetic sampling methods established for this compound provide a robust framework for characterizing its absorption, distribution, metabolism, and excretion profile in both preclinical and clinical settings. The strategic sampling time points spanning from 15 minutes to 48 hours post-dose capture the complete pharmacokinetic profile, including absorption, distribution, and elimination phases. The demonstrated interaction with P-glycoprotein, quantified through verapamil co-administration studies, highlights the importance of transporter-mediated interactions in drug disposition. These comprehensive protocols can be adapted for other DPP-IV inhibitors or chemically similar entities, with appropriate modifications based on specific compound characteristics. As this compound progresses through clinical development, these pharmacokinetic sampling methods will continue to provide critical insights for dosing optimization, drug interaction management, and personalized therapeutic approaches in diverse patient populations with type 2 diabetes.

References

Carmegliptin DPP-IV inhibition IC50 measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism. It inactivates incretin hormones like Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP), which are responsible for promoting insulin secretion in a glucose-dependent manner [1].

DPP-4 inhibitors, also known as gliptins, work by blocking this enzyme. This increases active incretin levels, enhancing insulin secretion and suppressing glucagon release, thereby lowering blood glucose in patients with Type 2 Diabetes Mellitus (T2DM) [1] [2]. The inhibitory potency of a drug candidate is quantitatively measured by its IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity under specified conditions [3].

Protocol for DPP-4 Inhibition IC₅₀ Measurement

The following is a generalized protocol for determining the IC₅₀ of a DPP-4 inhibitor, which can be applied to Carmegliptin. The assay measures the inhibitor's ability to prevent DPP-4 from cleaving a synthetic substrate.

Workflow Overview

The diagram below illustrates the key stages of the IC₅₀ determination process:

workflow Prepare Reaction Mixtures Prepare Reaction Mixtures Pre-incubate with Inhibitor Pre-incubate with Inhibitor Prepare Reaction Mixtures->Pre-incubate with Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate with Inhibitor->Initiate Reaction with Substrate Measure Initial Reaction Rate Measure Initial Reaction Rate Initiate Reaction with Substrate->Measure Initial Reaction Rate Calculate % Inhibition Calculate % Inhibition Measure Initial Reaction Rate->Calculate % Inhibition Plot Dose-Response Curve & Fit Data Plot Dose-Response Curve & Fit Data Calculate % Inhibition->Plot Dose-Response Curve & Fit Data Determine IC50 Value Determine IC50 Value Plot Dose-Response Curve & Fit Data->Determine IC50 Value

Materials and Reagents
  • Enzyme: Recombinant human DPP-4 (commercially available).
  • Substrate: Gly-Pro-p-nitroanilide (or other DPP-4-specific fluorogenic/colorimetric substrates) [4].
  • Inhibitor: this compound, prepared in a suitable solvent like DMSO, with a final DMSO concentration consistent across all samples (e.g., ≤1% v/v).
  • Assay Buffer: Typically 50-100 mM Tris-HCl or phosphate buffer, pH 7.4-8.0.
Step-by-Step Procedure
  • Prepare Inhibitor Dilutions: Serially dilute this compound in DMSO to create a concentration range (e.g., from 0.1 nM to 1000 nM). Include a control with DMSO but no inhibitor.
  • Set Up Reaction: In a microplate, mix the following:
    • Assay Buffer
    • DPP-4 enzyme (final concentration pre-determined for linear kinetics)
    • Varying concentrations of the this compound dilution (or control).
  • Pre-incubate: Incubate the enzyme-inhibitor mixture for 10-15 minutes at 25°C or 37°C to allow for binding.
  • Initiate Reaction: Add the substrate (e.g., Gly-Pro-p-nitroanilide) to all wells to start the enzymatic reaction.
  • Measure Initial Rate: Immediately monitor the increase in absorbance at 405 nm (for p-nitroaniline release) or fluorescence over 10-30 minutes using a plate reader.
  • Calculate Inhibition: For each inhibitor concentration, calculate the reaction velocity. Then, calculate the percentage of enzyme activity inhibited relative to the control (no inhibitor).
    • % Inhibition = [1 - (Velocityₛₐₘₚₗₑ / Velocityₙₒ ᵢₙₕᵢbᵢₜₒᵣ)] × 100%
  • Data Analysis and IC₅₀ Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic (sigmoidal) model. The IC₅₀ is the concentration at the curve's inflection point, corresponding to 50% inhibition.

Interpreting Results and Comparative Analysis

Once the experimental data for this compound is obtained, you can analyze it in the context of known DPP-4 inhibitors. The table below lists the IC₅₀ values of several established DPP-4 inhibitors for reference and future comparison.

DPP-4 Inhibitor Reported IC₅₀ Value Notes
Omarigliptin (MK-3102) 1.6 nM (Ki = 0.8 nM) A highly selective, once-weekly DPP-4 inhibitor [3].
Saxagliptin Information not located Known to be a potent inhibitor; specific IC₅₀ value not found in search results [5].
Malt Pentapeptide (YPQPQ) 23.87 μM A natural peptide inhibitor derived from malt; much less potent than synthetic drugs [4].
LDHGFP (LP-6) 0.3221 mM (322.1 μM) A dual DPP-4/ACE inhibitory peptide from mushroom stems [6].

Mechanism of Action and Signaling Pathway

Understanding the cellular mechanism of DPP-4 inhibitors provides context for their therapeutic application. The following diagram illustrates the key pathways affected by DPP-4 inhibition:

mechanism DPP4Inhibitor DPP-4 Inhibitor (e.g., this compound) GLP1_GIP Active GLP-1 & GIP DPP4Inhibitor->GLP1_GIP Inactivates DPP-4 InsulinSecretion ↑ Glucose-dependent Insulin Secretion GLP1_GIP->InsulinSecretion Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Glucose Improved Blood Glucose Control InsulinSecretion->Glucose Glucagon->Glucose

Critical Considerations for the Protocol

  • Enzyme Specificity: Confirm that this compound's effect is specific to DPP-4 and does not significantly inhibit related proteases like DPP-8 or DPP-9, as this can be linked to adverse effects [3].
  • Buffer Conditions: Optimize pH, ionic strength, and the presence of divalent cations, as these can influence enzyme kinetics and inhibitor potency.
  • Pre-incubation Time: The time allowed for the inhibitor to bind to the enzyme before adding the substrate can significantly impact the measured IC₅₀, especially for slow-binding inhibitors.
  • Data Fitting: Ensure the dose-response curve has a sufficient number of data points, especially around the anticipated IC₅₀, for an accurate fit.

References

Analytical Quality by Design (AQbD) for Method Development

Author: Smolecule Technical Support Team. Date: February 2026

A modern and robust approach to HPLC method development is Analytical Quality by Design (AQbD). This systematic, risk-based framework builds quality into the method from the start, rather than testing for it at the end. It emphasizes understanding how method variables affect performance, leading to a more reliable and reproducible method [1] [2].

The workflow below illustrates the key stages in the AQbD approach:

Start Define Analytical Target Profile (ATP) A1 Identify Critical Quality Attributes (CQAs) Start->A1 A2 Risk Assessment & Initial Experiments A1->A2 A3 Experimental Design (DoE) for Optimization A2->A3 A4 Define Method Operable Design Region (MODR) A3->A4 A5 Control Strategy & Continual Improvement A4->A5 End Validated & Robust HPLC Method A5->End

Defining the Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs)

The first step is to define the ATP, which is a prospective summary of the method's requirements. It defines what the method is intended to measure and the performance standards it must meet [1]. For Carmegliptin, the ATP would specify the need to separate and quantify the drug from its potential impurities, degradation products, or excipients in a specific matrix (e.g., bulk drug or formulation).

From the ATP, you derive the CQAs. These are the measurable performance indicators that are critical to ensuring the method meets its purpose. Key CQAs for an HPLC method typically include [2]:

  • Retention Time: Ensuring adequate separation.
  • Peak Asymmetry (Tailing Factor): Indicating peak shape and column performance.
  • Theoretical Plates: A measure of column efficiency.
  • Resolution: The ability to separate the analyte from nearby peaks.
Risk Assessment and Initial Scouting

A risk assessment identifies method parameters that could significantly impact the CQAs. An Ishikawa (fishbone) diagram is a useful tool for this, categorizing potential risks related to the instrument, method, materials, and environment [1] [2].

Initial scouting experiments help narrow down the starting conditions:

  • Stationary Phase: A C18 column is the most common starting point for reverse-phase HPLC [1].
  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff [1] [3].
  • Mobile Phase pH: A buffer (e.g., 0.04 M phosphate) is used to control pH, which critically impacts the ionization and retention of ionizable compounds. A scouting study between pH 4.0 and 6.0 is a good practice [1].
  • Detection Wavelength: A wavelength of 240-270 nm is common for many drugs, but the specific maximum for this compound should be determined by scanning a standard solution with a PDA detector [1] [2].
Optimization via Experimental Design (DoE)

Instead of testing one variable at a time, a Design of Experiments (DoE) approach is used to efficiently understand the interaction effects of multiple variables. For example, a Box-Behnken Design or Central Composite Design (CCD) can be employed to optimize two factors (like mobile phase composition and pH) at three different levels each [1] [2]. The output of the DoE, analyzed with software like Design-Expert, helps identify the optimal conditions that deliver the best CQAs (e.g., highest resolution and optimal retention time).

HPLC Method Validation Parameters

Once the method is developed, it must be validated as per ICH Q2(R1) guidelines to prove it is suitable for its intended purpose [4] [2]. The table below summarizes the key validation parameters and their typical acceptance criteria.

Validation Parameter Description & Protocol Typical Acceptance Criteria
Linearity & Range Prepare and analyze at least 5 concentrations of this compound, plotted as peak area vs. concentration [4]. Correlation coefficient (R²) ≥ 0.99 [4] [2].

| Precision | Repeatability: Inject six replicates of the same sample [4]. Intermediate Precision: Perform on a different day, with a different analyst or instrument. | Relative Standard Deviation (%RSD) < 2% [4]. | | Accuracy | Spike known amounts of this compound into a placebo or sample matrix and calculate the percent recovery [4]. | Recovery of 98–102% [4]. | | Specificity | Demonstrate that the peak for this compound is pure and unaffected by other components (placebo, impurities, degradation products) [4]. | Clear baseline separation; no interference [4] [2]. | | Robustness | Deliberately introduce small, intentional changes to method parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, pH ±0.2) [4] [2]. | Method remains unaffected; results within specified limits [2]. | | LOD & LOQ | Determine based on a signal-to-noise ratio. LOD = 3.3 × (Standard Deviation of response / Slope of calibration curve) LOQ = 10 × (Standard Deviation of response / Slope) [4]. | LOD: Signal-to-Noise ~ 3:1 LOQ: Signal-to-Noise ~ 10:1 [4]. |

Troubleshooting Common HPLC Challenges

Even a well-designed method can encounter issues. Here are some common challenges and their solutions:

  • Poor Peak Resolution: This can be caused by an inappropriate column or mobile phase. The solution is to adjust the pH, organic solvent gradient, or column temperature [4]. Using a different column chemistry (e.g., Phenyl-Hexyl) can also improve selectivity [3].
  • High %RSD in Precision: Often caused by injector issues or inconsistent sample preparation. Check the autosampler and ensure pipetting accuracy and instrument calibration [4].
  • Unexpected Peak Shifts: This can result from column aging or mobile phase inconsistencies. Perform regular column conditioning and ensure mobile phases are prepared fresh and consistently [4].
  • Peak Tailing: For basic compounds like many pharmaceuticals, tailing can occur due to interactions with residual silanols on the silica column. This can be mitigated by using a mobile phase additive like triethylamine or diethylamine as a silanol blocker, or by using a specially engineered column with low silanol activity [3] [2].

Detailed Experimental Protocol

This is a generalized protocol for the analysis of this compound using the optimized and validated method.

I. Materials and Reagents

  • Analytical Standard: this compound (high purity).
  • HPLC-Grade Solvents: Acetonitrile, Water.
  • Buffer Salts: e.g., Potassium dihydrogen orthophosphate or ammonium formate.
  • pH Adjusters: Ortho-phosphoric acid, formic acid, or triethylamine.
  • Equipment: HPLC system with quaternary pump, autosampler, and PDA or UV-Vis detector. Analytical balance, pH meter, ultrasonic bath, and vacuum filtration setup.

II. Chromatographic Conditions

  • Column: Nucleosil C18 (250 mm × 4.6 mm, 5 μm) or equivalent [1].
  • Mobile Phase: Acetonitrile: Phosphate Buffer (0.04 M, pH 6.0) in a ratio determined during optimization (e.g., 30:70 v/v) [1] [2].
  • Flow Rate: 1.0 - 1.3 mL/min [1].
  • Detection Wavelength: To be determined from UV spectrum (e.g., 270 nm) [2].
  • Injection Volume: 10-20 μL [1] [3].
  • Column Temperature: Ambient or 35°C [5].
  • Run Time: As determined during development (e.g., less than 10 minutes) [1].

III. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or mobile phase [2].
  • Working Standard Solutions: Dilute the stock solution quantitatively with mobile phase to obtain concentrations within the linearity range (e.g., 10-200 μg/mL) [2].
  • Sample Solution: Prepare the test sample (e.g., powdered tablet formulation) to a target concentration within the linear range.

IV. Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the set flow rate.
  • Inject the mobile phase or solvent blank to confirm a clean baseline.
  • Sequentially inject working standard solutions in duplicate to establish the calibration curve.
  • Inject the sample solution.
  • Record the chromatograms and measure the peak areas.

Advanced Applications and Final Considerations

For more complex scenarios, such as analyzing this compound in biological matrices (e.g., plasma), the sample preparation and detection would need to be more sophisticated. Techniques like Solid-Phase Extraction (SPE) for sample clean-up and HPLC coupled with tandem Mass Spectrometry (HPLC-MS/MS) are necessary for the required sensitivity and selectivity [3] [5].

Finally, a control strategy should be implemented. This includes a system suitability test (SST) to be performed before each analytical run, ensuring the method continues to perform as validated. Parameters for SST often include %RSD for replicate injections, tailing factor, and theoretical plates [2].

References

An Application Note for Determining Carmegliptin in Human Plasma using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a methodology for the quantification of Carmegliptin, an investigational dipeptidyl peptidase-4 (DPP-IV) inhibitor, in human plasma. The protocol is adapted from a validated LC-MS/MS method for Sitagliptin [1], which shares a similar therapeutic target and pharmacokinetic profile. The goal is to support pharmacokinetic studies and drug-drug interaction assessments for this compound.

Introduction & Background

This compound is a potent and selective DPP-IV inhibitor developed for the treatment of Type 2 diabetes. It improves glycemic control by enhancing the activity of incretin hormones, which stimulate glucose-dependent insulin secretion [2].

A clinical interaction study demonstrated that this compound is a substrate for the P-glycoprotein (Pgp) transporter. Co-administration with the Pgp inhibitor verapamil led to a 29% increase in mean exposure (AUC) and a 53% increase in peak plasma concentration (Cmax) of this compound [2]. This interaction underscores the importance of reliable plasma concentration monitoring during clinical development. The table below summarizes the key pharmacokinetic changes observed.

Table 1: Pharmacokinetic Interaction between this compound and Verapamil [2]

Pharmacokinetic Parameter This compound Alone This compound + Verapamil Change
AUC Baseline Increased +29%
C~max~ Baseline Increased +53%
T~max~ & t~1/2~ Unchanged Unchanged No significant effect
Verapamil C~max~ Baseline Decreased -17%
Proposed Analytical Method for this compound

This proposed method is based on a validated, high-throughput LC-MS/MS technique for Sitagliptin [1], with modifications anticipated for this compound's specific properties.

  • Instrumentation: Liquid Chromatography system coupled with Tandem Mass Spectrometer (LC-MS/MS) with electrospray ionization (ESI).
  • Internal Standard: A structurally analogous deuterated internal standard (e.g., this compound-d4) is recommended.
  • Chromatographic Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent [1].
  • Mobile Phase: Isocratic elution with a 1:1 (v/v) mixture of 5 mM Ammonium Acetate (with 0.04% Formic Acid) and Acetonitrile [1].
  • Flow Rate: 0.2 mL/min.
  • Runtime: < 2.0 minutes per sample [1].

The workflow for the sample preparation and analysis is summarized in the following diagram:

G Bioanalytical Workflow for Plasma Sample Analysis start Start: Human Plasma Sample (100 µL) step1 Add Internal Standard (this compound-d4) start->step1 step2 Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Evaporate Organic Layer step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 LC-MS/MS Analysis step5->step6 end Data Acquisition & Quantification step6->end

Sample Preparation Protocol

The proposed sample preparation uses Liquid-Liquid Extraction (LLE) for high recovery and clean samples [1].

  • Aliquot: Pipette 100 µL of human plasma into a microcentrifuge tube.
  • Add IS: Add a known concentration of the internal standard solution.
  • Extract: Add a suitable volume of Methyl tert-butyl ether (MTBE). Vortex mix vigorously for 10 minutes.
  • Separate: Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
  • Transfer & Evaporate: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute: Reconstitute the dry residue with 100 µL of a 1:1 (v/v) mixture of 0.1% formic acid in water and acetonitrile. Vortex to dissolve.
  • Inject: Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system [1].
Key Experimental Considerations
  • Mass Spectrometry: Operate the mass spectrometer in positive ionization mode with Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound must be optimized during method development.
  • Calibration Curve: A linear range of 5–1000 ng/mL is expected, based on the sensitivity achieved for Sitagliptin [1]. The LLOQ should be demonstrated with a signal-to-noise ratio greater than 10:1.
  • Validation: The method must be fully validated as per FDA/EMA guidelines for parameters including selectivity, linearity, accuracy, precision, recovery, and matrix effects [1] [3].
Application in Drug-Drug Interaction Studies

The developed method is crucial for characterizing interactions, such as the one observed with verapamil. The diagram below illustrates the clinical design used in the this compound-verapamil interaction study, which can serve as a template for future trials.

G Clinical Study Design for Drug Interaction day1 Day 1 Single dose This compound 150 mg day7 Day 7 Single dose Verapamil 80 mg day1->day7 day10 Day 10 This compound 150 mg + Verapamil 80 mg (Acute) day7->day10 day11_14 Days 11-14 Verapamil 80 mg t.i.d. day10->day11_14 day15 Day 15 This compound 150 mg + Verapamil 80 mg (Chronic) day11_14->day15

Conclusion

This application note provides a foundational framework for quantifying this compound in human plasma. The proposed LC-MS/MS method, adapted from a robust and sensitive technique, is expected to be fit-for-purpose for supporting advanced clinical trials, including detailed pharmacokinetic and drug-drug interaction studies. As this compound is an investigational drug, all methods require extensive laboratory development and validation using an authentic reference standard.

References

Carmegliptin Pharmacokinetic and Urinary Excretion Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from pre-clinical and clinical studies relevant to urine analysis.

Parameter Findings Study Details
Human PK with Verapamil Exposure (AUC) increased by 29%; Cmax increased by 53%. [1] Clinical study in 16 healthy males; carmegliptin (150 mg) co-administered with the P-gp inhibitor verapamil. [1]
Excretion in Rats & Dogs >94% of dose recovered in 72 hours; excreted unchanged in urine (36% in rats), intestinal lumen, and bile. [2] Pre-clinical study after oral administration of [(14)C]this compound (3 mg/kg). [2]
In Vitro Transport Good substrate for human MDR1 (P-glycoprotein); not a significant substrate for BCRP. [1] [2] Cell-based permeability and transport assays. [1]

Proposed Protocol for Urine Sample Analysis

Since a direct method is unavailable, this protocol proposes a strategy based on this compound's properties and techniques used for similar DPP-4 inhibitors. [3] [4]

Sample Collection and Preparation
  • Collection: Collect urine samples at predetermined intervals (e.g., 0-4h, 4-8h, 8-24h) after this compound administration. Note the volume and time span for each collection period.
  • Storage: Immediately freeze samples at -80°C to maintain stability until analysis. [3]
  • Preparation: Employ liquid-liquid extraction (LLE) for clean-up. A mixture of tertiary butyl methyl ether and diethyl ether (TBME-DEE) has been successfully used for the enhanced extraction of other DPP-4 inhibitors from plasma and can be optimized for urine. [3]
LC-MS/MS Analysis
  • Chromatography:
    • Column: Agilent C18 column (1.8 µm, 50 x 2.1 mm) or equivalent. [3]
    • Mobile Phase: Isocratic or gradient elution using acetonitrile and 0.3% formic acid in water. [3]
    • Flow Rate: 0.3 mL/min. [3]
  • Mass Spectrometry:
    • Ionization: Positive Electrospray Ionization (ESI+). [3]
    • Detection: Multiple Reaction Monitoring (MRM).
    • Suggested Transitions: While specific transitions for this compound require experimental optimization, they can be based on its molecular weight (IUPAC name provided in search results). [3] [5] Use a stable isotope-labeled analog of this compound as an Internal Standard (IS) for highest accuracy, if available. [6]
Method Validation

The bioanalytical method must be validated as per FDA/EMA guidelines. [3] Key parameters include:

  • Linearity: Over the expected concentration range in urine.
  • Precision and Accuracy: Intra-day and inter-day.
  • Lower Limit of Quantification (LLOQ): The lowest measurable concentration with acceptable precision and accuracy.
  • Stability: Bench-top, processed, and freeze-thaw stability. [3]

Workflow and Pharmacokinetic Pathways

The following diagrams illustrate the experimental workflow and a key pharmacokinetic interaction of this compound.

G Urine Sample Collection Urine Sample Collection Centrifugation Centrifugation Urine Sample Collection->Centrifugation Supernatant LLE Supernatant LLE Centrifugation->Supernatant LLE Organic Layer Evaporation Organic Layer Evaporation Supernatant LLE->Organic Layer Evaporation Reconstitution Reconstitution Organic Layer Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

Experimental workflow for urine sample preparation and analysis.

G This compound in Gut Lumen This compound in Gut Lumen Intestinal Absorption Intestinal Absorption This compound in Gut Lumen->Intestinal Absorption P-gp Efflux P-gp Efflux Intestinal Absorption->P-gp Efflux Portal Vein Portal Vein Intestinal Absorption->Portal Vein P-gp Efflux->this compound in Gut Lumen Verapamil (P-gp Inhibitor) Verapamil (P-gp Inhibitor) Verapamil (P-gp Inhibitor)->P-gp Efflux  Inhibits Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation

P-gp interaction impacting this compound absorption; verapamil inhibition increases systemic exposure. [1]

Important Considerations for Researchers

  • Lack of Direct Method: The core challenge is the absence of a published, validated LC-MS/MS method for quantifying this compound in human urine. The proposed protocol is an extrapolation.
  • Key Property: this compound is excreted largely unchanged, meaning the analytical method does not need to target complex metabolites, simplifying the process. [2]
  • Critical Interaction: this compound is a P-glycoprotein substrate. [1] [2] Co-administration with P-gp inhibitors like verapamil significantly increases its plasma exposure, a key factor to consider in study design and data interpretation. [1]

References

Comprehensive Application Notes and Protocols for Carmegliptin Molecular Docking Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DPP-4 as Therapeutic Target and Carmegliptin

Dipeptidyl peptidase-4 (DPP-4) inhibition represents a clinically validated therapeutic approach for the management of type 2 diabetes mellitus. DPP-4 is a membrane-associated serine protease that catalyzes the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound enhances active incretin levels, thereby stimulating glucose-dependent insulin secretion and suppressing glucagon release. This dual mechanism offers significant advantages for glycemic control with minimal risk of hypoglycemia. This compound is a potent, selective DPP-4 inhibitor that demonstrates optimized binding characteristics to the active site of the enzyme, forming key interactions with catalytic residues including Ser630, Asp708, and His740.

Molecular docking studies provide crucial insights into the binding modality of this compound within the DPP-4 active site, enabling researchers to understand the structural basis of its inhibitory activity and selectivity. These computational approaches facilitate the rational design of optimized DPP-4 inhibitors by elucidating key molecular interactions, predicting binding affinities, and informing structure-activity relationships. The following application notes present standardized protocols for conducting robust molecular docking studies specifically tailored to this compound and analogous DPP-4 inhibitors, incorporating best practices in structure preparation, docking methodologies, and result validation.

Fundamental Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target (receptor) to form a stable complex [1]. This method explores the conformational space of the ligand within the binding site of the receptor and evaluates the interaction using scoring functions. For drug discovery applications like this compound development, docking serves two primary objectives: predicting the binding geometry of ligand-receptor complexes and estimating the binding affinity through computational scoring [2].

The molecular docking process operates on fundamental principles of molecular recognition that govern biomolecular interactions:

  • Shape Complementarity: Molecular docking algorithms first evaluate the steric compatibility between the ligand and the binding pocket, ensuring optimal surface complementarity without significant clashes [1].
  • Energetic Favorability: The binding conformation is further refined by assessing various interaction energies including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects [2].
  • Flexibility Considerations: Modern docking approaches account for conformational flexibility of both ligand and receptor, recognizing that induced fit plays a crucial role in molecular recognition [1].

The theoretical foundation of docking is built upon different models of molecular recognition. The "lock and key" model conceptualizes rigid binding where both partners maintain fixed conformations, implemented computationally through rigid docking algorithms. Conversely, the "induced fit" model acknowledges that binding often involves conformational changes in both the ligand and receptor, addressed through flexible docking approaches [2]. For this compound docking to DPP-4, which features a flexible active site, induced fit docking methods often provide more accurate results.

Table 1: Molecular Docking Types and Their Applications

Docking Type Flexibility Consideration Theoretical Basis Best Use Cases
Rigid Docking Both ligand and protein fixed Lock-and-key hypothesis Preliminary screening of conformationally restricted ligands
Semi-flexible Docking Ligand flexible, protein rigid Modified lock-and-key Standard docking of small molecules to well-defined binding sites
Flexible Docking Both ligand and protein flexible Induced-fit hypothesis Complexes with significant side-chain mobility or backbone shifts

Structure Preparation Protocols

Protein Preparation Workflow

The initial preparation of the DPP-4 structure is critical for accurate docking results with this compound. The following standardized protocol ensures proper protein preparation:

  • Structure Retrieval: Obtain the three-dimensional crystal structure of human DPP-4 from the Protein Data Bank (PDB). Recommended structures include PDB entries 6B1E (resolution ≤2.0 Å) or 4A5S, which contain high-resolution complexes with DPP-4 inhibitors. Prioritize structures with complete active site residues and minimal mutations.
  • Structure Cleaning: Remove all non-essential components including crystallographic water molecules, ions, and solvent molecules. Retain only critical structural waters that participate in hydrogen bonding networks within the active site. Remove any native ligands present in the binding site.
  • Hydrogen Atoms and Protonation States: Add hydrogen atoms to the protein structure using molecular modeling software. Assign appropriate protonation states to ionizable residues (Asp, Glu, His, Lys, Arg) at physiological pH (7.4). For DPP-4, pay particular attention to the catalytic triad residues (Ser630, Asp708, His740), ensuring His740 is doubly protonated for proper interaction with this compound.
  • Energy Minimization: Perform constrained energy minimization to relieve steric clashes and optimize hydrogen bonding networks while maintaining heavy atom positions. Use the AMBER or CHARMM force field with a distance-dependent dielectric constant over 500 steps of steepest descent followed by 500 steps of conjugate gradient minimization.

The prepared protein structure should be saved in PDBQT format (for AutoDock) or MOL2 format (for DOCK 6) with appropriate partial charges assigned.

Ligand Preparation Protocol

Proper preparation of this compound structure ensures accurate representation of its molecular properties during docking:

  • Structure Generation: If a crystal structure of this compound is unavailable, construct the three-dimensional structure using chemical drawing software (ChemDraw, MarvinSketch) or retrieve from chemical databases (PubChem, Zinc). Ensure correct stereochemistry, particularly at chiral centers.
  • Geometry Optimization: Perform full geometry optimization using semi-empirical methods (PM3, AM1) or density functional theory (B3LYP/6-31G*) to obtain the lowest energy conformation. This step is crucial for accurately representing the flexible regions of this compound.
  • Tautomer and Protonation State: Generate possible tautomers and protonation states at physiological pH using tools like LigPrep (Schrödinger) or MOE. For this compound, the predominant protonation state at pH 7.4 should be selected based on calculated pKa values.
  • Rotatable Bonds Assignment: Define rotatable bonds to allow conformational sampling during docking. For this compound, identify 7-10 rotatable bonds depending on the specific derivative. Fixed bonds should include ring systems and double bonds.
  • File Format Conversion: Save the prepared ligand in appropriate file formats including MOL2, SDF, or PDBQT with assigned partial charges (Gasteiger or AM1-BCC methods).

Molecular Docking Methodologies

Docking Program Selection and Parameters

Selection of appropriate docking software depends on the specific research objectives and computational resources. The following table compares widely-used docking programs validated for DPP-4 inhibitors like this compound:

Table 2: Benchmarking of Docking Programs for Accurate Pose Prediction

Docking Program Search Algorithm Scoring Function RMSD Performance Recommended Use
AutoDock Vina Hybrid of genetic algorithm and local search Empirical scoring function 1.5-2.5 Å [3] Standard docking of this compound analogs
DOCK 6 Anchor-and-grow method with FFT correlation Force field with chemical matching 1.0-2.0 Å [3] High-precision docking studies
AutoDock 4 Lamarckian Genetic Algorithm Empirical free energy function 2.0-3.0 Å [3] Binding affinity estimation
GOLD Genetic Algorithm GoldScore, ChemScore 1.2-2.2 Å [1] Pose prediction accuracy
GLIDE Systematic search of conformational space GlideScore (Empirical) 1.0-1.8 Å [1] Virtual screening applications

Performance metrics based on root-mean-square deviation (RMSD) values between predicted and crystallographic poses from benchmarking studies [3] [4].

DPP-4 Binding Site Definition and Grid Generation

Accurate definition of the DPP-4 binding site is essential for precise docking of this compound:

  • Binding Site Identification: The canonical DPP-4 binding site encompasses the catalytic triad (Ser630, Asp708, His740) and adjacent subpockets including the S1 pocket (defined by Arg125, Glu205, Glu206), S2 extensive pocket (Tyr662, Asn710, Val711), and S2' pocket (Tyr631, Val656, Trp659).
  • Grid Box Generation: Define the search space using a grid box centered on the catalytic Ser630 residue. Recommended dimensions are 60 × 60 × 60 points with grid spacing of 0.375 Å, ensuring complete coverage of the active site and surrounding regions. For global docking studies, expand the grid dimensions to 80 × 80 × 80 points.
  • Grid Parameter File Preparation: For AutoDock Vina, prepare a configuration file specifying the center coordinates (x, y, z) and box size. For DOCK 6, generate molecular surface points and spheres to describe the binding site volume.

G DPP4 DPP4 Grid Grid DPP4->Grid Defines Site Site Grid->Site Encompasses Docking Docking Site->Docking Guides Docking->DPP4 Predicts Binding

Diagram Title: Docking Setup Workflow

Docking Execution and Pose Generation

Execute the docking simulation using the prepared protein and ligand files with the following standardized parameters:

  • Pose Generation: Generate 20-50 docking poses for this compound to ensure adequate sampling of the conformational space. For AutoDock Vina, set the exhaustiveness parameter to 16-32 to improve search quality. For DOCK 6, use a minimum of 5,000 orientations and 100 anchor orientations.
  • Scoring Function Evaluation: Each generated pose is evaluated using the program's native scoring function. For this compound docking to DPP-4, prioritize scoring functions that accurately represent hydrogen bonding, electrostatic interactions, and desolvation effects.
  • Pose Clustering: Cluster similar poses using RMSD tolerance of 2.0 Å to identify representative binding modes. Select the lowest energy pose from the largest cluster as the most probable binding conformation.

Results Analysis and Validation Protocols

Binding Pose Analysis and Interaction Mapping

Comprehensive analysis of the this compound-DPP-4 binding mode identifies critical molecular interactions that contribute to binding affinity and selectivity:

  • Hydrogen Bonding: Identify hydrogen bonds between this compound and DPP-4 backbone/sidechain atoms. Key interactions typically occur with Tyr631, Ser630, Asp708, and His740. Measure hydrogen bond distances (optimal range: 2.6-3.1 Å) and angles (optimal range: 120-180°).
  • Hydrophobic Interactions: Map hydrophobic contacts between this compound's substituents and DPP-4 hydrophobic residues (Val656, Trp659, Tyr666, Val711). Calculate contact surface area using MSROLL or similar algorithms.
  • Electrostatic and Cation-π Interactions: Identify salt bridges and cation-π interactions, particularly between this compound's basic nitrogen and DPP-4's acidic residues (Glu205, Glu206).
  • Binding Energy Decomposition: Perform per-residue energy decomposition to identify hot spots in the binding interface. Residues contributing >1.0 kcal/mol to binding energy are considered critical.

Table 3: Expected Molecular Interactions Between this compound and DPP-4

Interaction Type This compound Group DPP-4 Residue Distance Range (Å) Energy Contribution (kcal/mol)
Hydrogen Bond Carbonyl group Tyr631 OH 2.8-3.2 -1.5 to -2.5
Hydrogen Bond Amino group Glu205 OE1/OE2 2.7-3.1 -2.0 to -3.0
Salt Bridge Basic nitrogen Glu206 OE1/OE2 2.8-3.3 -3.0 to -5.0
π-π Stacking Aromatic ring Tyr666 phenyl 3.5-4.5 -1.0 to -2.0
Hydrophobic Contact Fluorophenyl Val656 sidechain 3.6-4.2 -0.5 to -1.5
Validation Techniques and Best Practices

Robust validation of this compound docking results ensures reliability and predictive value:

  • Internal Validation: Perform redocking of the crystallographic ligand to establish docking accuracy. Calculate the RMSD between experimental and predicted poses, with values <2.0 Å indicating acceptable performance [3].
  • Decoy Set Validation: Use the Directory of Useful Decoys (DUD) framework to evaluate enrichment factors [5]. A good docking protocol should achieve enrichment factors >20 at 1% false positive rate, demonstrating ability to distinguish true binders from non-binders.
  • Cross-docking Validation: Test the docking protocol against multiple DPP-4 structures from different crystal forms or bound to diverse ligands. This assesses the method's robustness to structural variations in the binding site.
  • Comparison with Experimental Data: Validate computational binding affinity predictions against experimental IC₅₀ values from enzymatic assays. A Pearson correlation coefficient >0.7 indicates good predictive capability for this compound analogs.

Advanced Applications and Protocol Extensions

Virtual Screening Protocol for this compound Analogs

Structure-based virtual screening identifies novel DPP-4 inhibitors with improved properties:

  • Compound Library Preparation: Curate a diverse chemical library containing 10,000-100,000 drug-like molecules with molecular weight <500 Da and LogP <5. Include known DPP-4 inhibitors as positive controls and decoy molecules as negatives.
  • Multi-Stage Screening Approach: Implement a hierarchical screening protocol consisting of:
    • Rapid Pre-screening: Use high-throughput docking with rigid receptor and limited sampling to eliminate obvious non-binders (top 20% advancement).
    • Standard Precision Docking: Employ more rigorous docking parameters with flexible ligand handling (top 10% advancement).
    • High Precision Docking: Utilize induced-fit docking or quantum mechanical scoring for the top candidates (top 1% final selection).
  • Hit Selection Criteria: Prioritize compounds based on docking score (better than this compound), interaction similarity (conserved hydrogen bonds with catalytic triad), and chemical novelty.

G Library Library Prescreen Prescreen Library->Prescreen 100% Standard Standard Prescreen->Standard 20% HighPrecision HighPrecision Standard->HighPrecision 10% Hits Hits HighPrecision->Hits 1%

Diagram Title: Virtual Screening Cascade

Lead Optimization through Structural Informatics

Molecular docking informs rational optimization of this compound analogs through detailed structure-activity relationship analysis:

  • R-group Deconstruction: Systematically modify this compound's substituents while maintaining the core scaffold. Dock each analog and correlate structural modifications with predicted binding affinity.
  • Interaction Fingerprinting: Generate interaction fingerprints for each docking pose to quantify interactions with key DPP-4 residues. Use this data to guide chemical modifications that enhance favorable interactions.
  • Free Energy Perturbation: For promising analogs, perform advanced calculations (MM-PBSA, MM-GBSA, or FEP+) to obtain more accurate binding free energy estimates. These methods typically achieve correlation coefficients of 0.8-0.9 with experimental data.
  • Selectivity Profiling: Dock top candidates against anti-targets (DPP-8, DPP-9, FAP) to assess selectivity and potential off-target effects. Prioritize compounds with >50-fold selectivity for DPP-4 over other proteases.

Conclusion and Future Perspectives

The application notes and protocols presented herein provide a comprehensive framework for conducting molecular docking studies of this compound with DPP-4. Through standardized structure preparation, rigorous docking methodologies, and robust validation techniques, researchers can obtain reliable insights into the binding interactions of this important therapeutic compound. The integration of these computational approaches with experimental validation creates a powerful platform for the rational design of next-generation DPP-4 inhibitors with enhanced potency, selectivity, and pharmacological properties.

As molecular docking methodologies continue to evolve, emerging techniques including machine learning scoring functions, quantum mechanical embedding, and enhanced sampling algorithms promise to further improve the accuracy and predictive value of this compound docking studies. By adopting these standardized protocols and maintaining awareness of methodological advancements, researchers can accelerate the development of optimized DPP-4 inhibitors for improved diabetes management.

References

Comprehensive Application Notes: Computational Geometry Optimization of Carmegliptin for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Geometry optimization represents a fundamental step in computational drug design, enabling researchers to determine the most stable three-dimensional configuration of pharmaceutical compounds based on quantum mechanical principles. For dipeptidyl peptidase-4 (DPP-4) inhibitors like Carmegliptin, understanding the precise molecular geometry is essential for predicting binding affinity, stability, and biological activity. These optimization procedures calculate the energy at an initial molecular geometry and then iteratively search for configurations with lower energy until identifying the equilibrium structure with minimal energy. The purpose of these application notes is to provide researchers, scientists, and drug development professionals with comprehensive protocols for performing accurate and efficient geometry optimization of this compound using various computational chemistry methods, from traditional density functional theory to emerging neural network approaches [1] [2].

The successful application of these computational techniques enables the in silico prediction of molecular properties before synthetic efforts, significantly accelerating the drug development pipeline. By following the standardized protocols outlined in this document, researchers can reliably determine this compound's lowest energy conformation, characterize its electronic properties, and gain insights into its molecular interactions with the DPP-4 enzyme target. These approaches have been demonstrated to achieve chemical accuracy comparable to experimental results when properly implemented, providing valuable guidance for lead optimization in antidiabetic drug development [2] [3].

Theoretical Background and Method Selection

Computational Method Overview

The selection of appropriate computational methods represents a critical decision point in molecular geometry optimization, with each approach offering distinct trade-offs between accuracy, computational cost, and applicability to pharmaceutical compounds like this compound:

  • Hartree-Fock (HF) Methods: These ab initio quantum chemistry methods serve as the foundation for molecular orbital theory but include no electron correlation beyond that incorporated through the wavefunction form. HF methods provide reasonable molecular structures at relatively low computational cost, though bond lengths may show systematic deviations from experimental values. For preliminary studies on large molecular systems, HF with moderate basis sets offers a practical starting point for geometry optimization [1].

  • Density Functional Theory (DFT): DFT methods have emerged as the workhorse approach for computational studies of organic molecules and pharmaceutical compounds due to their favorable balance between accuracy and computational efficiency. Unlike HF methods, DFT incorporates electron correlation effects through exchange-correlation functionals, significantly improving the accuracy of predicted molecular properties. The B3LYP hybrid functional has demonstrated particularly strong performance for organic molecules like this compound, providing accurate results for molecular structures, vibrational frequencies, and reaction energies [2].

  • Coupled-Cluster Theory (CCSD(T)): Recognized as the "gold standard" of quantum chemistry, coupled-cluster methods provide exceptional accuracy but at substantially higher computational cost that traditionally limited applications to small molecules (typically ≤10 atoms). Recent advances in neural network acceleration, such as the MEHnet architecture developed by MIT researchers, now enable CCSD(T)-level accuracy for larger molecular systems, potentially revolutionizing pharmaceutical applications where precise energy differences are critical [3].

  • Molecular Mechanics (MM): These empirical force field methods offer the most computationally efficient approach for geometry optimization of very large molecular systems, including protein-ligand complexes. While unable to describe electronic properties or bond formation/breaking, MM methods can provide exceptional structural parameters at minimal computational cost, making them valuable for initial conformational sampling of drug-like molecules [1].

Basis Set Selection Guidelines

The choice of basis set significantly influences the accuracy of quantum chemical calculations, with different options recommended for specific applications and molecular systems:

Table: Recommended Basis Sets for Geometry Optimization of Pharmaceutical Compounds

Basis Set Description Recommended Use Cases Equivalent Basis Sets
STO-3G Minimal basis set Qualitative results, very large molecules, or very small atoms -
3-21G Split valence Most commonly used for geometry optimization -
6-31G(d,p) Double-zeta with polarization Standard for organic molecules cc-pVDZ (approximately)
6-311+G(d,p) Triple-zeta with diffuse & polarization High-accuracy calculations aug-cc-pVTZ (approximately)
cc-pVQZ Correlation-consistent Ultra-high accuracy, overkill for HF 6-31++G(d,p) (approximately)

It is important to note that larger basis sets do not always guarantee better agreement with experimental data, particularly for Hartree-Fock calculations where basis sets beyond a certain size provide diminishing returns. The convergence of ab initio methods can be time-consuming, making method selection a crucial consideration for research projects with computational constraints. For this compound optimization, the 6-31G(d,p) basis set typically provides an excellent balance between accuracy and computational efficiency, while the 6-311+G(d,p) basis set is recommended for highest-accuracy studies of specific molecular interactions [1].

Computational Protocols

Workflow for Molecular Geometry Optimization

The following diagram illustrates the comprehensive workflow for this compound geometry optimization, integrating both traditional computational chemistry approaches and emerging machine learning methods:

Carmegliptin_Optimization_Workflow Start Input: this compound Initial Structure PreOptimization Molecular Mechanics Pre-optimization Start->PreOptimization MethodSelection Quantum Method Selection DFT/HF/CCSD(T) PreOptimization->MethodSelection BasisSetSelection Basis Set Selection 6-31G(d,p)/6-311+G(d,p) MethodSelection->BasisSetSelection OptimizationAlgorithm Optimization Algorithm L-BFGS/Sella/geomeTRIC BasisSetSelection->OptimizationAlgorithm ConvergenceCheck Convergence Check fmax < 0.01 eV/Å OptimizationAlgorithm->ConvergenceCheck ConvergenceCheck->OptimizationAlgorithm Not Converged FrequencyAnalysis Frequency Analysis Confirm Local Minimum ConvergenceCheck->FrequencyAnalysis Converged ResultValidation Result Validation Compare with Experimental FrequencyAnalysis->ResultValidation End Output: Optimized This compound Geometry ResultValidation->End

Workflow Title: this compound Geometry Optimization Protocol (Max width: 760px)

Density Functional Theory Protocol

Protocol 1: DFT Geometry Optimization with Gaussian

This protocol provides detailed steps for performing this compound geometry optimization using Gaussian 16 software with density functional theory, suitable for researchers with access to commercial computational chemistry packages.

  • Step 1: Initial Structure Preparation

    • Obtain this compound 3D structure from databases (PubChem, ZINC) or build using molecular modeling software
    • Perform molecular mechanics pre-optimization using MMFF94 or similar force field to generate reasonable starting geometry
    • Save structure in Gaussian input format (.com or .gjf)
  • Step 2: Method and Basis Set Selection

    • Select B3LYP hybrid functional for balanced accuracy and efficiency
    • Apply 6-31G(d,p) basis set for standard optimizations or 6-311+G(d,p) for higher accuracy
    • Include empirical dispersion corrections (GD3BJ) for improved van der Waals interactions
    • Specify optimization keyword: "opt" for standard optimization
  • Step 3: Calculation Execution

    • Use following input file template:

    • Execute calculation using appropriate computational resources
    • Monitor convergence through Gaussian output file
  • Step 4: Convergence Verification

    • Verify optimization convergence by checking "Stationary point found" in output
    • Confirm force convergence (RMS under 0.00045, maximum under 0.00060)
    • Ensure displacement convergence (RMS under 0.0018, maximum under 0.0024)
  • Step 5: Frequency Analysis

    • Perform vibrational frequency calculation at optimized geometry using "freq" keyword
    • Verify no imaginary frequencies for minima or exactly one for transition states
    • Extract thermodynamic properties (Gibbs free energy, enthalpy) from frequency output [1] [2]
Neural Network Potential Protocol

Protocol 2: NNP Optimization with ASE

This protocol describes geometry optimization using neural network potentials (NNPs), which combine near-quantum accuracy with significantly reduced computational cost, enabling high-throughput screening of drug candidates.

  • Step 1: Environment Setup

    • Install Atomic Simulation Environment (ASE) and compatible NNP package (AIMNet2, OrbMol, OMol25 eSEN)
    • Configure computational environment with appropriate backend (PyTorch, TensorFlow)
  • Step 2: Structure Initialization

    • Load this compound structure from file or database
    • Initialize NNP calculator with pretrained weights
    • Set up optimization parameters:

  • Step 3: Optimization Execution

    • Select optimization algorithm based on performance characteristics:
      • L-BFGS: Balanced performance for most systems
      • Sella with internal coordinates: Fastest convergence (average ~14-23 steps)
      • FIRE: Noise-tolerant but less precise
    • Set convergence criteria: fmax <= 0.01 eV/Å (0.231 kcal/mol/Å)
    • Run optimization with step limit of 250-500 steps
  • Step 4: Result Validation

    • Verify convergence by checking maximum force component
    • Perform vibrational analysis to confirm local minimum (0 imaginary frequencies)
    • Compare key structural parameters with experimental or high-level computational data [4]
Solvent Effects Protocol

Protocol 3: Implicit Solvent Modeling

This protocol addresses the critical incorporation of solvent effects using implicit solvation models, essential for accurate prediction of pharmaceutical compound behavior in biological systems.

  • Step 1: Solvation Model Selection

    • Select Polarizable Continuum Model (PCM) for aqueous environments
    • Consider SMD solvation model for higher accuracy across diverse solvents
    • Define dielectric constant (ε = 78.4 for water)
  • Step 2: Input Modification

    • Add solvation keyword to Gaussian input:

    • Alternatively, use SMD model for non-aqueous solvents:

  • Step 3: Calculation Execution

    • Execute optimization with solvation keywords
    • Monitor convergence, noting that solvated calculations may require additional iterations
  • Step 4: Free Energy Calculation

    • Extract solvation-free energy from output
    • Calculate total free energy in solution: G_sol = G_gas + ΔG_solv
    • Compare with experimental solubility and partitioning data when available [2]

Optimization Algorithms and Convergence

Algorithm Performance Comparison

The selection of optimization algorithms significantly impacts both the success rate and computational efficiency of geometry optimization procedures. Recent benchmarking studies have quantified the performance of various optimizers when used with neural network potentials and traditional quantum chemical methods:

Table: Optimization Algorithm Performance Comparison (25 Drug-like Molecules)

Optimizer Successful Optimizations Average Steps to Converge Minima Found Recommended Use Cases
L-BFGS 22-25 99-120 16-21 General purpose optimization
Sella (internal) 20-25 14-23 15-24 Fastest convergence
FIRE 15-25 105-159 11-21 Noisy potential surfaces
geomeTRIC (cart) 7-25 158-196 5-22 Systems with constraints
geomeTRIC (tric) 1-25 11-115 1-23 Complex molecular systems

The data clearly demonstrates that Sella with internal coordinates achieves the fastest convergence (average 14-23 steps), while L-BFGS provides the most consistent performance across different molecular systems. For this compound optimization, researchers should consider beginning with Sella (internal) for rapid convergence when using neural network potentials, while L-BFGS remains the most reliable choice for traditional quantum chemical calculations [4].

Convergence Criteria

Proper convergence criteria ensure optimized structures represent genuine local minima without excessive computational expense. The following standards represent community best practices:

  • Force-based Convergence:

    • Maximum force component: fmax < 0.01 eV/Å (0.231 kcal/mol/Å)
    • RMS force: frms < 0.0067 eV/Å
  • Energy Convergence:

    • Energy change between iterations: ΔE < 1×10^-5 Hartree
    • Running average energy change: ΔE_avg < 1×10^-7 Hartree
  • Displacement Convergence:

    • Maximum displacement: dmax < 0.004 Å
    • RMS displacement: drms < 0.002 Å

Most optimization failures result from exceeding step limits (250-500 steps) rather than true non-convergence. For problematic systems, increasing the step limit to 500 steps while using Sella with internal coordinates resolves most convergence issues. Additionally, verifying that optimized structures represent true local minima through frequency analysis (0 imaginary frequencies) is essential before proceeding with property calculations [4].

Advanced Applications and Analysis

Reaction Mechanism Investigation

DFT calculations have proven particularly valuable for investigating reaction mechanisms relevant to pharmaceutical synthesis, including 1,3-dipolar cycloadditions and other pericyclic reactions. For this compound, these methods can elucidate:

  • Synchronous vs. asynchronous bond formation in concerted mechanisms
  • Transition state geometries and activation barriers using the Houk/Bickelhaupt activation strain model
  • Frontier Molecular Orbital (FMO) interactions controlling regioselectivity
  • Solvent effects on reaction pathways and rates

The application of functional cluster analysis (FCA) with orthonormalized Gaussian basis functions enables sophisticated analysis of multidimensional functional datasets, providing insights into the relationship between molecular structure and reactivity. These approaches allow researchers to predict and optimize synthetic pathways for this compound and related pharmaceutical compounds before experimental investigation [1] [2].

Multi-task Electronic Hamiltonian Network

Recent advances in neural network architectures have dramatically expanded the capabilities of computational chemistry approaches. The Multi-task Electronic Hamiltonian network (MEHnet) developed by MIT researchers enables:

  • CCSD(T)-level accuracy at computational costs lower than traditional DFT
  • Simultaneous prediction of multiple electronic properties from a single model:
    • Dipole and quadrupole moments
    • Electronic polarizability
    • Optical excitation gaps
    • Infrared absorption spectra
  • Investigation of both ground and excited states
  • Extension to heavier elements including transition metals

This approach has demonstrated successful application to molecules comprising thousands of atoms, far exceeding the traditional limits of coupled-cluster methods (typically ≤10 atoms). For this compound development, this technology enables high-accuracy prediction of electronic properties, spectral characteristics, and reactivity parameters with unprecedented computational efficiency [3].

Visualization and Result Interpretation

Molecular Visualization Standards

Effective visualization of optimized this compound structures facilitates interpretation and communication of computational results. The following standards ensure clarity and consistency across research presentations and publications:

  • Color Semantics:

    • Apply CPK coloring convention for atomic-scale representations: carbon (gray), oxygen (red), nitrogen (blue), hydrogen (white)
    • Use complementary color palettes to distinguish focus molecules from context structures
    • Employ monochromatic schemes with varying saturation to represent property gradients
    • Implement analogous color palettes for functionally connected molecules in pathways
  • Structural Emphasis:

    • Highlight pharmacophore elements with high saturation colors
    • Use low-saturation backgrounds for contextual molecular environments
    • Apply visual hierarchy principles to direct attention to key binding regions
  • Software Implementation:

    • Utilize PyMOL for publication-quality visualization
    • Implement custom coloring schemes using either predefined color names or RGB values
    • Apply "color by spectrum" to visualize property gradients across molecular surfaces [5] [6]
Result Interpretation Guidelines
  • Geometry Validation:

    • Compare bond lengths and angles with experimental crystallographic data when available
    • Verify torsional angles fall within expected ranges for similar chemical motifs
    • Check for reasonable non-covalent interactions and minimal steric strain
  • Electronic Properties:

    • Analyze frontier molecular orbital (HOMO-LUMO) distributions and energies
    • Calculate molecular electrostatic potential surfaces to identify reactive sites
    • Determine atomic partial charges using appropriate population analysis methods
  • Thermodynamic Properties:

    • Extract relative energies of different conformers to determine population distributions
    • Calculate solvation-free energies to predict solubility and partitioning behavior
    • Determine vibrational frequencies to predict IR and Raman spectral features [2] [3]

Conclusion

The computational geometry optimization protocols presented herein provide researchers with comprehensive methodologies for determining the equilibrium structure of this compound with varying levels of accuracy and computational requirements. The integration of traditional quantum chemical methods with emerging neural network approaches represents a paradigm shift in computational pharmaceutical development, enabling high-accuracy prediction of molecular properties before synthetic efforts. As these computational techniques continue to advance, with developments in quantum computing and machine learning accelerating the pace of innovation, researchers in drug development have an increasingly powerful toolkit for rational drug design and optimization. By implementing these standardized protocols and maintaining awareness of ongoing methodological developments, scientists can leverage computational geometry optimization to significantly accelerate the development of improved pharmaceutical compounds including this compound and other DPP-4 inhibitors for diabetes treatment.

References

Binding Mode Analysis of Aryl-Substituted DPP-IV Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Carmegliptin belongs to a class of DPP-IV inhibitors based on the aminobenzo[a]quinolizidine structure [1]. Research into its sulfur-containing bioisosteres, the aryl-substituted [1,4]thiazino[3,4-a]isoquinolines, provides insight into the binding interactions important for this inhibitor class [2].

Table 1: Key Binding Interactions and Energetics of Selected [1,4]Thiazino[3,4-a]isoquinolines

Compound Entry R Substituent IC₅₀ (μM) Binding Energy (kcal/mol) Key Residues for H-Bonds Key Hydrophobic/π-π Interactions
4a H 41.13 -7.0 Arg356, Arg358 --
4e p-BrC₆H₄ >100 -7.0 Ser209, Arg358 Phe357
4f p-F₃CC₆H₄ 15.91 -7.2 Arg358 Phe357
4g p-FC₆H₄ 0.35 -7.8 Ser209 Phe357

Source: Data adapted from [2].

The binding analysis reveals that:

  • Potency is influenced by aryl substituents: Compound 4g, with a para-fluoro aryl substituent, is the most potent (IC₅₀ = 0.35 μM), indicating this group favorably interacts with the enzyme's hydrophobic S1 pocket [2].
  • Hydrogen bonding is a key interaction: The core scaffold interacts with residues like Arg356 and Arg358 in the S2-extended pocket. Higher activity is associated with additional bonds to Ser209 in the N-terminal recognition region [2].
  • Hydrophobic interactions are critical: A consistent π-π interaction with Phe357 is observed across the more active compounds [2].

Experimental Protocol for Binding Mode Analysis

The following integrated workflow outlines the key steps for a comprehensive binding mode analysis:

Computational Analysis Protocol

1. Compound Geometry Optimization

  • Software: Gaussian 16 [2] [3].
  • Method: Density Functional Theory (DFT) [2] [3].
  • Level of Theory: B3LYP functional with the 6-31+G(d,p) basis set [2].
  • Solvation Model: IEFPCM to simulate a physiological or relevant solvent environment (e.g., xylene for synthesis conditions) [2].
  • Validation: Calculate harmonic vibrational frequencies to confirm the optimized structure is at an energy minimum [2].

2. Molecular Docking

  • Software: AutoDock Vina or similar [2] [4].
  • Protein Preparation:
    • Obtain the 3D structure of DPP-IV (e.g., PDB ID: 2ONC) from the Protein Data Bank [4] [5].
    • Add hydrogen atoms and assign charges [3].
  • Ligand Preparation: Use the DFT-optimized geometry as the ligand input [2].
  • Docking Protocol:
    • Define a grid box that encompasses the enzyme's active site.
    • Perform "blind docking" to exhaustively sample binding poses [3].
    • Generate multiple conformations and select the one with the most favorable binding affinity for analysis [2].
  • Validation: Reproduce the binding pose of a co-crystallized known inhibitor (e.g., from PDB) to validate the docking protocol's accuracy [2].

3. Binding Mode Analysis

  • Analyze the lowest-energy docking pose.
  • Identify specific interactions:
    • Hydrogen bonds with residues like Ser630, Glu205, Glu206, Tyr662, Tyr666, Arg125, His740, Tyr547, Ser209, Arg356, and Arg358 [2] [4] [5].
    • Hydrophobic/π-π interactions with residues like Phe357 [2].
Experimental Validation Protocol

1. In Vitro DPP-IV Inhibitory Assay

  • Objective: Measure the compound's ability to inhibit human DPP-IV enzyme activity [2].
  • Procedure:
    • Incubate the test compound with human recombinant DPP-IV enzyme and a synthetic substrate.
    • Measure the reaction product, often using fluorescence or absorbance.
    • Initially screen compounds at a fixed concentration (e.g., 100 µM) [2].
    • For active compounds, determine the half-maximal inhibitory concentration (IC₅₀) by testing a range of concentrations [2].

2. Cytotoxicity Assessment

  • Objective: Evaluate the compound's safety profile for therapeutic potential [2].
  • Cell Model: Use relevant cell lines such as human Adipose-Derived Stem Cells (ADSCs) [2].
  • Procedure:
    • Treat cells with various concentrations of the compound (e.g., 10, 100, 1000 µM).
    • Incubate for different durations (e.g., 6, 24, 48 hours).
    • Measure cell viability using a standard assay (e.g., MTT). Viability above 95% across concentrations indicates no acute toxicity [2].

Key Limitations and Future Directions

  • In Silico vs. In Vitro Correlations: Docking predictions must be validated experimentally; a favorable binding energy does not always guarantee high potency in biochemical assays.
  • Beyond Binding Affinity: Other properties like pharmacokinetics (absorption, distribution, metabolism, excretion) are critical for drug development but are not covered by binding mode analysis alone.
  • Opportunity for Optimization: Studies suggest that regions of DPP-IV inhibitors like the R1 and R4 groups on linagliptin can be optimized to improve binding affinity for related targets [6]. This approach could also be applied to refine the this compound scaffold.

Conclusion

While complete data for this compound is not available, the binding mode of its close bioisosteres demonstrates the importance of targeting the S1 and S2 pockets of DPP-IV through strategic aryl substitution and heterocyclic core modification.

I hope this application note provides a useful framework for your research. If you can identify a more specific aspect of DPP-IV inhibitor analysis, I may be able to provide more targeted information.

References

Comprehensive Application Notes and Protocols: Carmegliptin Acute Toxicity Assessment Using Human Adipose-Derived Stem Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ADSC-Based Toxicity Screening

The evaluation of acute toxicity represents a critical first step in the preclinical assessment of new chemical entities, providing essential data on compound safety and potential target organ effects. Traditional animal models for acute toxicity testing, while historically valuable, present significant challenges including ethical concerns, high costs, and species-specific variations that can limit their predictive value for human outcomes. The pharmaceutical industry has increasingly embraced the 3Rs principle (Replacement, Reduction, and Refinement) in toxicology, driving the development of human cell-based models that offer greater relevance to human physiology while reducing animal use.

Adipose-derived stem cells (ADSCs) have emerged as a particularly promising in vitro platform for toxicity screening applications. These mesenchymal stem cells isolated from adipose tissue offer several distinct advantages for toxicological assessment:

  • Human biological relevance: ADSCs provide a human-derived system that may more accurately predict human toxicological responses compared to animal models or immortalized cell lines.
  • Multipotent differentiation capacity: Their ability to differentiate into multiple cell lineages allows for assessment of cell-type specific toxicity patterns.
  • Genetic stability: ADSCs maintain stable characteristics through multiple passages, ensuring experimental consistency.
  • High yield: Adipose tissue provides a rich source of stem cells, with approximately 500 times more stem cells per gram compared to bone marrow.
  • Metabolic competence: ADSCs express various phase I and II drug-metabolizing enzymes, enhancing their capability to detect toxicity mediated by metabolic activation.

The neutral red uptake (NRU) assay has been extensively validated as a reliable method for assessing cell viability and compound cytotoxicity in ADSC cultures, serving as a predictive tool for acute toxicity potential. This protocol describes the application of ADSC-based NRU assays specifically for evaluating the acute toxicity profile of Carmegliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor under development for type 2 diabetes mellitus.

Experimental Design and Considerations

Key Design Elements

A well-designed ADSC-based toxicity assay for this compound requires careful consideration of multiple experimental parameters to ensure generated data is scientifically valid, reproducible, and predictively valuable. The following table summarizes critical design elements and their implications for assay outcomes:

Table 1: Key Experimental Design Considerations for ADSC Acute Toxicity Assay

Design Element Considerations Impact on Results
ADSC Source Autologous vs. allogeneic; donor characteristics (age, health status); tissue harvest site Inter-donor variability; differentiation potential; metabolic capacity
Culture Conditions Serum-containing vs. serum-free media; oxygen tension (physiological vs. ambient); seeding density Proliferation rate; stemness maintenance; spontaneous differentiation
Compound Exposure Solvent selection (DMSO, ethanol); concentration range; exposure duration; treatment timing Solvent toxicity; concentration-response relationship; recovery capacity
Endpoint Selection Viability (NRU, MTT); apoptosis (caspase activation); oxidative stress (ROS detection); genomic damage (comet assay) Mechanistic insights; predictive value; correlation with in vivo outcomes
Validation Approach Reference compounds; positive/negative controls; inter-laboratory reproducibility; statistical power Assay reliability; data comparability; regulatory acceptance
This compound-Specific Considerations

This compound, as a DPP-4 inhibitor, presents specific considerations for toxicity assessment. The primary pharmacological action of DPP-4 inhibition affects incretin hormone metabolism, which may have implications for cell proliferation and differentiation pathways in ADSCs. Additionally, the chemical properties of this compound, including its solubility, stability in culture media, and potential for non-specific binding to plastic surfaces, must be characterized to ensure accurate dosing throughout the exposure period. Previous studies with other gliptins have generally demonstrated favorable safety profiles, but compound-specific differences in structure and potency necessitate individual evaluation.

Materials and Methods

Adipose-Derived Stem Cell Isolation and Culture
3.1.1 Reagents and Materials
  • Human adipose tissue (subcutaneous, obtained with ethical approval)
  • Collagenase Type I (1-2 mg/mL working concentration)
  • Dulbecco's Modified Eagle Medium (DMEM) with low glucose
  • Fetal Bovine Serum (FBS), qualified for stem cell culture
  • Penicillin-Streptomycin (100 U/mL and 100 μg/mL, respectively)
  • Phosphate Buffered Saline (PBS) without calcium and magnesium
  • Trypsin-EDTA (0.25%) for cell passaging
  • Stromal Vascular Fraction (SVF) isolation reagents
  • Cell culture flasks (75 cm² and 175 cm²)
  • Cell strainers (100 μm and 40 μm)
3.1.2 ADSC Isolation Protocol
  • Tissue Processing: Wash adipose tissue samples extensively with PBS containing 2% antibiotics to remove blood contaminants and local anesthetics. Mince tissue into fine pieces (<1 mm³) using sterile surgical scissors.
  • Enzymatic Digestion: Incubate minced tissue with collagenase solution (1-2 mg/mL in serum-free DMEM) for 60-90 minutes at 37°C with continuous agitation. Use a tissue:collagenase ratio of 1:3 (w/v).
  • Digestion Termination: Add equal volume of complete culture media (DMEM with 10% FBS) to neutralize collagenase activity. Centrifuge at 1200 × g for 10 minutes to separate the stromal vascular fraction (SVF) from adipocytes.
  • SVF Resuspension: Resuspend the pellet in erythrocyte lysis buffer (155 mM NH₄Cl, 5.7 mM K₂HPO₄, 0.1 mM EDTA, pH 7.3) and incubate for 10 minutes at room temperature to remove contaminating red blood cells.
  • Cell Seeding: Filter the cell suspension through 100 μm and 40 μm cell strainers sequentially. Plate cells at a density of 5,000-10,000 cells/cm² in complete culture medium (DMEM with 10% FBS and 1% antibiotics).
  • Media Changes: Replace media after 24 hours to remove non-adherent cells, then every 2-3 days until cells reach 80-90% confluence (typically 5-7 days).
  • Cell Passaging: Harvest cells using trypsin-EDTA when reaching 80-90% confluence. Replate at a density of 5,000 cells/cm² for expansion. Use cells between passages 3-5 for all toxicity assays to ensure phenotypic stability.
3.1.3 ADSC Characterization
  • Surface Marker Analysis: Confirm ADSC phenotype by flow cytometry analysis of characteristic markers: positive for CD73, CD90, CD105 (>95%); negative for CD34, CD45, CD11b (<5%).
  • Differentiation Potential: Validate multipotency by inducing differentiation into adipogenic, osteogenic, and chondrogenic lineages using standard induction media.
  • Viability Assessment: Ensure cell viability >95% before initiating toxicity experiments using trypan blue exclusion method.
Neutral Red Uptake Cytotoxicity Assay
3.2.1 Principle

The neutral red uptake (NRU) assay measures the ability of viable cells to incorporate and bind the supravital dye neutral red in lysosomes. Cellular damage from toxic compounds results in decreased dye uptake, providing a sensitive indicator of lysosomal integrity and overall cell health. This assay has been extensively validated for predicting acute toxicity and correlates well with in vivo outcomes [1].

3.2.2 Reagents and Solutions
  • Neutral Red Stock Solution (4 mg/mL in DMSO, filter-sterilized)
  • Neutral Red Working Solution (40 μg/mL in complete culture medium)
  • This compound Test Concentrations (0.1, 1, 10, 100, 500 μM prepared in DMSO or culture media)
  • Fixation Solution (1% calcium chloride, 0.5% formaldehyde in distilled water)
  • Solubilization Solution (1% acetic acid, 50% ethanol in distilled water)
  • Positive Control (200 μM cadmium chloride or 1% Triton X-100)
  • Negative Control (culture media with vehicle only, <0.5% DMSO)
3.2.3 Experimental Procedure
  • Cell Seeding: Plate ADSCs in 96-well plates at a density of 1 × 10⁴ cells/well in 100 μL complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.
  • Compound Exposure: Prepare serial dilutions of This compound in complete culture medium to achieve final concentrations ranging from 0.1 μM to 500 μM. Include vehicle controls (DMSO concentration ≤0.5%) and positive controls (200 μM cadmium chloride).
  • Treatment: Remove culture media and add 100 μL of each This compound concentration to test wells (n=6 per concentration). Include appropriate controls on each plate.
  • Incubation: Expose cells to test compounds for 24 hours at 37°C, 5% CO₂.
  • Neutral Red Loading: After treatment, remove media and add 100 μL/well of neutral red working solution (40 μg/mL). Incubate for 3 hours at 37°C, 5% CO₂.
  • Washing: Carefully remove neutral red solution and rinse cells briefly with 150 μL/well of pre-warmed PBS to remove unincorporated dye.
  • Dye Extraction: Add 100 μL/well of solubilization solution (1% acetic acid, 50% ethanol). Place plates on an orbital shaker for 10 minutes to ensure complete dye extraction.
  • Absorbance Measurement: Measure absorbance at 540 nm using a microplate reader with a reference wavelength of 690 nm to correct for background.

Data Analysis and Interpretation

Calculation of Viability and LC₅₀
  • Raw Data Processing: Calculate mean absorbance values for each test concentration and controls after background subtraction.

  • Viability Calculation: Express cell viability as a percentage of the vehicle control:

    % Viability = (Mean Absorbanceₜₑₛₜ / Mean Absorbanceᵥₑₕᵢcₗₑ) × 100

  • Dose-Response Modeling: Plot % viability against log₁₀ this compound concentration and fit data using a four-parameter logistic curve:

    Y = Bottom + (Top - Bottom) / (1 + 10⁽(LogLC₅₀ - X) × Hillslope⁾)

    Where Y = % viability, X = log₁₀(concentration), Top and Bottom = upper and lower plateaus.

  • LC₅₀ Determination: Calculate the median lethal concentration (LC₅₀) from the curve fit as the concentration producing 50% reduction in viability compared to controls.

Prediction of Acute Toxicity Classification

The obtained LC₅₀ values from ADSC-NRU assays can be used to predict in vivo acute toxicity classifications according to the Globally Harmonized System (GHS):

Table 2: Correlation Between ADSC NRU LC₅₀ and Predicted In Vivo Acute Toxicity

ADSC NRU LC₅₀ (μg/mL) Predicted GHS Category Estimated Human Equivalent Dose Expected Clinical Manifestations
<10 Category 1 (Fatal if swallowed) <5 mg/kg Severe toxicity; potential for organ failure
10-100 Category 2 (Toxic) 5-50 mg/kg Moderate toxicity; reversible organ dysfunction
100-500 Category 3 (Harmful) 50-300 mg/kg Mild toxicity; transient clinical signs
500-1000 Category 4 (Caution) 300-2000 mg/kg Low toxicity; minimal clinical effects
>1000 Category 5 (No label required) >2000 mg/kg Negligible toxicity
Statistical Analysis
  • Data Representation: Perform all experiments with at least three biological replicates (different ADSC donors) with six technical replicates per condition.
  • Variability Assessment: Express data as mean ± standard deviation (SD). Use one-way ANOVA with post-hoc Tukey test for multiple comparisons.
  • Significance Threshold: Set statistical significance at p < 0.05.
  • Correlation Analysis: Calculate Pearson correlation coefficient (r) for comparison with reference compound data.

Expected Outcomes and Reporting

Anticipated Results for this compound

Based on the pharmacological class and known profiles of similar DPP-4 inhibitors, this compound is expected to demonstrate:

  • High LC₅₀ value (>1000 μM), indicating low inherent cytotoxicity
  • Shallow concentration-response curve, suggesting a wide safety margin
  • No significant donor-dependent variability in toxicity profile
  • Consistent results across multiple passages (P3-P5)
Experimental Documentation

Comprehensive documentation should include:

  • ADSC Donor Characteristics: Age, sex, BMI, health status of tissue donors
  • Cell Characterization Data: Flow cytometry histograms, differentiation capacity evidence
  • Quality Control Metrics: Passage number, viability data, doubling time, mycoplasma testing results
  • Raw Absorbance Data: Complete dataset for all replicates and controls
  • Dose-Response Curves: Graphical representation with curve fit parameters
  • Statistical Analysis: Complete ANOVA tables, post-hoc test results
  • LC₅₀ Calculations: Derived values with 95% confidence intervals

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the ADSC-based acute toxicity assay:

CarmegliptinToxicityWorkflow Start Start: ADSC Acquisition Isolation ADSC Isolation from Adipose Tissue Start->Isolation Characterization Cell Characterization (Phenotype/Differentiation) Isolation->Characterization Culture Cell Culture Expansion (Passages 3-5) Characterization->Culture Plating Plate Cells in 96-well Format Culture->Plating CompoundPrep This compound Preparation (Serial Dilutions) Plating->CompoundPrep Treatment 24-hour Compound Exposure Period CompoundPrep->Treatment NRUAssay Neutral Red Uptake Assay Procedure Treatment->NRUAssay Analysis Absorbance Measurement & Data Collection NRUAssay->Analysis LC50Calc LC50 Calculation & Curve Fitting Analysis->LC50Calc Classification GHS Category Prediction LC50Calc->Classification Reporting Data Interpretation & Report Generation Classification->Reporting

Figure 1: Experimental workflow for assessing this compound acute toxicity using adipose-derived stem cells

Toxicity Mechanisms Visualization

The following diagram illustrates the potential cellular mechanisms of toxicity and assessment endpoints:

CarmegliptinToxicityMechanisms cluster_secondary Secondary Effects cluster_detection Detection Endpoints This compound This compound Exposure Mitochondrial Mitochondrial Dysfunction This compound->Mitochondrial Lysosomal Lysosomal Impairment This compound->Lysosomal Membrane Membrane Integrity Loss This compound->Membrane Oxidative Oxidative Stress This compound->Oxidative Apoptosis Apoptosis Activation Mitochondrial->Apoptosis Necrosis Necrotic Cell Death Mitochondrial->Necrosis Lysosomal->Apoptosis Dysfunction Cellular Dysfunction Lysosomal->Dysfunction Membrane->Necrosis LDHAssay LDH Release Assay Membrane->LDHAssay Oxidative->Apoptosis Oxidative->Dysfunction NRAssay Neutral Red Uptake (NRU) Apoptosis->NRAssay Necrosis->LDHAssay MTTAssay MTT Reduction Assay Dysfunction->MTTAssay ROSAssay ROS Detection Assay Dysfunction->ROSAssay

Figure 2: Proposed cellular mechanisms of this compound toxicity and corresponding detection methods

Discussion and Protocol Applications

Advantages of ADSC-Based Toxicity Screening

The utilization of adipose-derived stem cells for acute toxicity assessment offers several significant advantages over traditional models. According to comparative studies, ADSCs demonstrated similar predictive capability for GHS class prediction as the established BALB/c 3T3 clone A31 murine fibroblast model, with accordance rates of 50% for RC rat-only weight regression and 50% for RC rat-only millimole regression [1]. The human origin of ADSCs provides particularly valuable relevance for predicting human toxicological responses, potentially completing results from other models while offering a cost-effective alternative to existing testing systems.

Safety Profile Considerations

The safety assessment of ADSCs themselves has been systematically evaluated in clinical contexts. A comprehensive review of 70 clinical studies involving more than 1,400 patients treated with adipose-derived cell therapy revealed a generally favorable safety profile [2]. However, the review noted that thromboembolic complications were reported following systemic or cardiac administration, including cases of pulmonary thromboembolism, myocardial infarction, and cerebral infarction. These findings highlight the importance of route-specific safety evaluations when considering administration protocols for ADSC-based therapies, though these concerns are more relevant for therapeutic applications than for in vitro toxicity testing.

Protocol Validation and Translation

Recent clinical trials continue to explore the therapeutic potential of ADSCs while maintaining focus on safety evaluation. A 2025 randomized clinical trial protocol for critical limb ischemia treatment described detailed methodology for autologous ADSC therapy that shares similarities with our in vitro approach, particularly in cell isolation and processing methods [3]. This ongoing research demonstrates the continued translation of ADSC-based technologies toward clinical applications while emphasizing the importance of rigorous safety assessment throughout development.

Limitations and Considerations

While this protocol provides a valuable approach for preliminary toxicity screening, several important limitations should be acknowledged:

  • Metabolic Capacity: ADSCs may not fully replicate the metabolic competence of primary hepatocytes, potentially missing toxicity mediated by hepatic metabolites.
  • Tissue-Specific Effects: The assay may not detect organ-specific toxicity in tissues not represented by mesenchymal stem cell derivatives.
  • Chronic Exposure Effects: The 24-hour exposure period primarily assesses acute toxicity rather than chronic or cumulative effects.
  • Immunological Factors: The system does not incorporate immune cell interactions that may contribute to in vivo toxicity responses.

Conclusion

This comprehensive protocol details the application of human adipose-derived stem cells for assessing the acute toxicity profile of this compound using the neutral red uptake assay. The described methodology provides a human-relevant, ethically favorable, and cost-effective approach for early toxicity screening that aligns with the 3Rs principles in toxicology. The standardized procedures for cell isolation, characterization, compound exposure, and data analysis ensure robust and reproducible results that can inform early development decisions.

The structured framework for data interpretation, including LC₅₀ calculation and GHS category prediction, facilitates integration with broader preclinical safety assessment programs. While additional studies would be necessary for comprehensive safety profiling, this ADSC-based approach represents a valuable first-line screening tool that can prioritize compounds for further development while reducing reliance on animal models during early discovery stages.

As the field of regenerative medicine advances, with ongoing clinical trials continuing to evaluate ADSC applications [4], the utilization of these cells for toxicological assessment represents a practical convergence of stem cell biology and pharmaceutical safety science. The protocol described herein for this compound can be adapted for other drug candidates with appropriate compound-specific modifications, offering a versatile platform for preclinical toxicity assessment.

References

Verapamil Pharmacokinetic Profile & Interaction Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Understanding verapamil's pharmacokinetic (PK) properties is essential for predicting and managing drug interactions. The table below summarizes its key characteristics [1] [2].

Parameter Description
Bioavailability 20-30% due to extensive first-pass metabolism [1] [2].
Protein Binding Extensive (approx. 90%), primarily to albumin [1].
Primary Metabolizing Enzymes CYP3A4 (major), CYP2C8, CYP3A5, CYP1A2, CYP2C9, CYP2C18 [1].
Key Drug Transporters P-glycoprotein (P-gp/ABCB1) inhibitor [1] [3].
Major Metabolite Norverapamil (possesses about 20% of the cardiovascular activity of the parent drug) [1] [2].

Verapamil is a dual perpetrator of drug interactions, primarily through two mechanisms:

  • Enzyme Inhibition: It is a well-known inhibitor of the cytochrome P450 enzyme CYP3A4 [3].
  • Transporter Inhibition: It also inhibits the efflux transporter P-glycoprotein (P-gp) [1] [3].

These mechanisms mean verapamil can increase the systemic exposure of co-administered drugs that are substrates of CYP3A4 or P-gp, potentially raising the risk of adverse effects from those drugs.

Experimental Protocols for Investigating Interactions

When planning interaction studies for a new drug like carmegliptin with verapamil, the following experimental approaches are recommended.

Protocol 1: In Vitro Metabolic Stability & Inhibition Assay

This protocol helps determine if this compound is a substrate or inhibitor of enzymes verapamil affects.

  • Objective: To assess the metabolic stability of this compound in the presence of verapamil and to identify the enzymes involved in its metabolism.
  • Materials:
    • Test compounds: this compound, Verapamil.
    • Human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP3A4, CYP2C8).
    • Co-factors (e.g., NADPH regenerating system).
    • LC-MS/MS system for analyte quantification [3].
  • Methodology:
    • Incubation: Incubate this compound with HLM or individual CYP enzymes in the presence of NADPH, with and without pre-incubation with verapamil.
    • Sampling: Collect samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Analysis: Quench the reactions and measure the concentration of this compound and its potential metabolites using a validated LC-MS/MS method [3].
    • Data Analysis: Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) of this compound in control and verapamil-treated groups. A significant decrease in CLint in the presence of verapamil suggests inhibitory effects.

The experimental workflow for this protocol can be visualized as follows:

Start Start Experiment Prep Prepare Incubation Mixture (Human Liver Microsomes, NADPH, Buffer) Start->Prep AddDrug Add this compound and Pre-incubate with/without Verapamil Prep->AddDrug Incubate Initiate Reaction and Incubate AddDrug->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze Samples via LC-MS/MS Sample->Analyze Calculate Calculate PK Parameters (t½, CLint) Analyze->Calculate Compare Compare Parameters Between Groups Calculate->Compare

Protocol 2: Caco-2 Cell Permeability Assay

This protocol investigates the potential for transporter-mediated interactions.

  • Objective: To determine if this compound is a P-gp substrate and if verapamil inhibits its transport.
  • Materials:
    • Caco-2 cell monolayers grown on transwell inserts.
    • Test compounds: this compound, Verapamil, known P-gp substrates/inhibitors (e.g., Digoxin) as controls.
    • Transport buffer (e.g., HBSS).
    • LC-MS/MS system [3].
  • Methodology:
    • Bidirectional Transport: Add this compound to the donor compartment (apical, A or basolateral, B) and measure its appearance in the receiver compartment over time.
    • Inhibition Study: Repeat the transport study in the presence of verapamil added to both compartments.
    • Analysis: Measure the apparent permeability (Papp) and calculate the efflux ratio (ER = Papp(B→A)/Papp(A→B)).
    • Data Interpretation: A high ER (>2) suggests this compound is a P-gp substrate. A significant decrease in ER in the presence of verapamil confirms P-gp inhibition [3].

Troubleshooting Common Experimental Issues

Here are solutions to common problems encountered in drug interaction studies.

Issue Possible Cause Solution
High variability in metabolic clearance data. Compound precipitation, non-linear metabolism, or instability in the matrix. Check solubility in buffer. Use lower, more physiologically relevant test concentrations. Include stability controls.
Low recovery of parent drug in Caco-2 assays. Non-specific binding to the transwell plate or extensive metabolism by the cells. Use additives in the buffer (e.g., BSA). Shorten the incubation time. Analyze for metabolites.
Lack of signal or poor sensitivity in LC-MS/MS. Inefficient ionization or inappropriate MRM transition. Optimize MS parameters (cone voltage, collision energy) for the analyte. Check sample preparation and chromatography.

Frequently Asked Questions (FAQs)

Q1: If my in vitro data suggests a potential interaction, what are the next steps? A tiered approach is recommended. If in vitro results are positive, proceed to a preclinical drug-drug interaction (DDI) study in a relevant animal model, as described in one of the search results [3]. The findings can then be used to inform the design of a definitive clinical DDI study in humans.

Q2: What are the critical PK parameters to monitor in a verapamil DDI study? The primary parameters are Cmax (maximum concentration) and AUC (area under the concentration-time curve). A significant increase (e.g., >25%) in the AUC of the investigational drug (this compound) when co-administered with verapamil indicates a clinically relevant interaction that may require dosage adjustments [3].

Q3: Beyond CYP3A4 and P-gp, what other interaction mechanisms should I consider with verapamil? Verapamil is also a substrate and weak inhibitor of other enzymes and transporters. It has been reported to interact with potassium channels and adrenergic receptors, and it is known to be a substrate for CYP2C8 and CYP3A5 [1]. A comprehensive screening panel should be considered.

Visualizing the Verapamil Drug Interaction Pathway

The complex interplay of mechanisms by which verapamil can cause drug interactions is summarized in the following pathway diagram.

Verapamil Verapamil CYP3A4 Inhibits CYP3A4 Enzyme Verapamil->CYP3A4 Pgp Inhibits P-gp Transporter Verapamil->Pgp IncreasedMetabolism Decreased Metabolism CYP3A4->IncreasedMetabolism Leads to IncreasedAbsorption Decreased Efflux Pgp->IncreasedAbsorption Leads to SubstrateDrug Co-administered Drug (e.g., Potential this compound) SubstrateDrug->CYP3A4 Substrate? SubstrateDrug->Pgp Substrate? HigherAUC Increased Systemic Exposure (Higher AUC & Cmax) IncreasedMetabolism->HigherAUC IncreasedAbsorption->HigherAUC

References

Carmegliptin & Pgp Inhibitors: Key Interaction Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative findings from a clinical drug interaction study between Carmegliptin and verapamil (a model Pgp inhibitor) [1].

Parameter This compound Alone This compound + Verapamil (Acute) This compound + Verapamil (Chronic) Change vs. Alone (Chronic)
AUC (Exposure) Baseline -- -- Increased by ~29%
Cmax (Peak Concentration) Baseline -- -- Increased by ~53%
Verapamil Cmax -- -- Baseline (Verapamil alone) Decreased by ~17%

FAQ & Troubleshooting Guide for Researchers

General Interaction & Clinical Relevance

Q1: What is the nature of the interaction between this compound and Pgp inhibitors? A: In vitro and in vivo studies confirm that This compound is a substrate of Pgp, but it is not an inhibitor. When co-administered with a Pgp inhibitor like verapamil, the efflux of this compound from intestinal cells is reduced, leading to increased systemic absorption and higher plasma concentrations [1].

Q2: Based on the data, should we recommend dose adjustments when co-administering with a strong Pgp inhibitor? A: The current evidence suggests that dose adjustments are not routinely required. The observed 29% increase in overall exposure (AUC) is considered modest. However, the product labeling should recommend careful monitoring of patients, especially when initiating or discontinuing a Pgp inhibitor, as the magnitude of effect may vary with different inhibitors [1].

Experimental Design & Protocols

Q3: What is a standard clinical study design to evaluate this interaction in humans? A: A robust, non-randomized, open-label, fixed-sequence study can be used. The protocol from the key this compound study is outlined below [1].

  • Subjects: 16 healthy male volunteers.
  • Treatments:
    • Day 1: Single dose of this compound (150 mg).
    • Day 7: Single dose of Verapamil (80 mg).
    • Day 10: Single dose of this compound (150 mg) + first dose of Verapamil (80 mg t.i.d.).
    • Days 11-14: Verapamil alone (80 mg t.i.d.) to reach steady state.
    • Day 15: Single dose of this compound (150 mg) + Verapamil (80 mg t.i.d.) at steady state.
  • Assessments: Intensive pharmacokinetic (PK) blood sampling for this compound, verapamil, and its metabolite norverapamil after relevant doses. Safety monitoring (AEs, clinical labs, ECGs) throughout.

This design allows comparison of this compound PK alone, with first-dose verapamil, and with verapamil at steady state.

Q4: How is the Pgp inhibition potential of a new drug candidate classified? A: Regulatory agencies like the FDA recommend using specific probe substrates and criteria for classification [2]:

  • Strong Inhibitor: ≥ 5-fold increase in substrate AUC (AUCR ≥ 5).
  • Moderate Inhibitor: ≥ 2 to < 5-fold increase in substrate AUC (AUCR ≥ 2 to < 5).
  • Weak Inhibitor: ≥ 1.25 to < 2-fold increase in substrate AUC (AUCR ≥ 1.25 to < 2).

Common probe substrates include digoxin, dabigatran, and fexofenadine [2].

Experimental Workflow and Interaction Mechanism

The following diagram illustrates the logical workflow for evaluating a Pgp-mediated drug-drug interaction, from in vitro assessment to clinical study design and final classification.

G Start Suspected Pgp-mediated DDI InVitro In Vitro Assessment (Caco-2 permeability, MDR1 substrate testing) Start->InVitro InVivoAnimal In Vivo Animal Studies (PK with/without inhibitor) InVitro->InVivoAnimal Positive ClinicalDesign Design Clinical Study (Probe inhibitor e.g., Verapamil) Fixed-sequence, PK endpoints InVivoAnimal->ClinicalDesign DataAnalysis Analyze PK Data (Calculate AUC ratio, Cmax change) ClinicalDesign->DataAnalysis Classify Classify Interaction (Based on FDA criteria) DataAnalysis->Classify Labeling Update Product Labeling (Monitoring recommendations) Classify->Labeling

This mechanistic diagram shows how Pgp inhibitors at the intestinal epithelium increase the systemic exposure of this compound, which is a Pgp substrate.

G GutLumen Gut Lumen (Oral this compound) IntestinalCell        Intestinal EnterocyteP-glycoprotein (Pgp)Efflux Pump     GutLumen->IntestinalCell Absorption IntestinalCell:pump->GutLumen This compound efflux Bloodstream Bloodstream (Systemic Circulation) IntestinalCell->Bloodstream This compound influx Inhibitor Pgp Inhibitor (e.g., Verapamil) Inhibitor->IntestinalCell:pump Blocks

Key Considerations for Drug Development

  • Combined CYP3A4/Pgp Effects: Many Pgp modulators also affect Cytochrome P450 3A4 (CYP3A4). The risk of a clinically significant interaction is significantly higher when a drug is a substrate for both Pgp and CYP3A4, as their inhibition has synergistic effects on increasing drug exposure [2].
  • Inhibitor Potency: Note that most known Pgp inhibitors cause only weak to moderate increases in substrate exposure when administered alone. Strong inhibition is relatively rare [2].

References

improving Carmegliptin metabolic stability

Author: Smolecule Technical Support Team. Date: February 2026

Predictive Modeling & Computational Tools

Computational models can predict metabolic stability early in the drug discovery process, guiding structural optimization before costly experiments begin.

  • Graph Neural Networks (GNNs): Modern tools like MetaboGNN use Graph Neural Networks and Graph Contrastive Learning to predict liver metabolic stability from molecular structure. This model represents molecules as graphs to capture intricate structural relationships and incorporates interspecies differences between human and mouse liver microsomes, enhancing predictive accuracy [1].
  • Key Molecular Features: Models often identify features like LogD and AlogP (measures of lipophilicity) as highly correlated with microsomal stability. Attention-based analysis within GNN models can pinpoint specific molecular fragments associated with stabilizing or destabilizing effects, offering chemically meaningful insights for lead optimization [1].

The table below compares this modern approach with traditional methods:

Feature Traditional Models (e.g., QSAR) Modern GNN Models (e.g., MetaboGNN)
Molecular Representation Pre-defined molecular descriptors (e.g., LogP) [1]. Graph-based, capturing atomic bonds and relationships [1].
Data Efficiency Requires careful feature engineering. Uses Graph Contrastive Learning for robust learning with limited data [1].
Interpretability Relies on descriptor contribution analysis. Identifies key stabilizing/destabilizing molecular fragments via attention mechanisms [1].
Interspecies Prediction Parallel models for different species [1]. Integrates interspecies differences (e.g., HLM vs. MLM) into a multi-task learning objective [1].

Experimental Assessment of Metabolic Stability

For experimental validation, in vitro liver microsomal models are a standard and correlative method for assessing a compound's metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol measures the intrinsic metabolic stability of a compound like Carmegliptin using liver microsomes [1].

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.1-1 mg/mL of liver microsomal protein (from human or mouse) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
    • Add the test compound (this compound) at a final concentration of 1-5 µM.
    • Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
  • Reaction Initiation:

    • Start the metabolic reaction by adding NADPH (1 mM final concentration) to provide the necessary cofactors for Phase I metabolism.
  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.
    • At specific time points (e.g., 0, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
    • Immediately stop the reaction in each aliquot by adding a stop solution, typically an equal volume of ice-cold acetonitrile.
  • Sample Analysis:

    • Centrifuge the stopped samples to precipitate proteins.
    • Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
    • Quantify the amount of the parent compound (this compound) remaining at each time point.
  • Data Calculation:

    • The primary data is often reported as the percentage of the parent compound remaining after a 30-minute incubation [1].
    • Further pharmacokinetic parameters can be calculated, including half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

This experimental workflow is summarized in the following diagram:

workflow start Start Experiment prep Prepare Reaction Mixture (Liver Microsomes, Buffer, this compound) start->prep preinc Pre-incubate at 37°C for 5 min prep->preinc initiate Initiate Reaction (Add NADPH) preinc->initiate incubate Incubate at 37°C initiate->incubate sample Withdraw Aliquots at T=0, 15, 30, 45, 60 min incubate->sample stop Stop Reaction (Ice-cold ACN) sample->stop analyze Analyze by LC-MS/MS stop->analyze calculate Calculate % Parent Remaining & PK Parameters (t½, CLᵢₙₜ) analyze->calculate end Data Interpretation calculate->end

Designing Stability Studies & Setting Specifications

For formal stability studies of a drug product, regulatory guidelines provide a framework. A key parameter to monitor is color change, which can indicate the formation of degradation products [2].

Monitoring Color Change as a Stability Indicator
  • Importance: Color variation in a drug substance or product can signal the presence of contaminants, impurities, or degradation products. A color change observed during stability studies can be directly related to chemical decomposition and loss of efficacy [2].
  • Quantitative Method over Visual Examination: The ICH guideline recommends a quantitative approach. UV-Vis spectrophotometry is superior to subjective visual examination, as it detects color variations earlier and more precisely. It uses the CIE L*a*b* color space to quantitatively measure lightness (L*) and chromaticity (a*, b*) [2].
Efficient Stability Study Designs: Matrixing

For parenteral medications like an injectable form of this compound, matrixing designs can make stability testing more efficient without sacrificing reliability [3].

  • What is Matrixing? A matrixing design is a statistical approach where only a fraction of the total samples are tested at each time point. It assumes the stability of the tested subset represents the stability of all samples [3].
  • Applicability: Research confirms that matrixing designs can be applied for parenteral medications, whether the degradation product shows a linear or non-linear increase over time. A reduction of two time points per batch from the full design has been shown to be a particularly appropriate and efficient strategy [3].

The following diagram illustrates how a matrixing design reduces testing load compared to a full design in a hypothetical stability study with three batches:

matrixing cluster_full Full Design (All Samples Tested) cluster_matrix Matrixing Design (Reduced Testing) f1 Batch 1: T0, T3, T6, T9, T12, T18, T24 f2 Batch 2: T0, T3, T6, T9, T12, T18, T24 f3 Batch 3: T0, T3, T6, T9, T12, T18, T24 m1 Batch 1: T0, T6, T12, T24 note In this example, the matrixing design reduces the total number of tests while maintaining statistical power. m2 Batch 2: T0, T3, T9, T18 m3 Batch 3: T0, T6, T12, T24

Frequently Asked Questions

Q: What is the most significant recent advancement in predicting metabolic stability? A: The emergence of Graph Neural Networks (GNNs) like MetaboGNN represents a major step forward. These models excel at learning from molecular structure graphs and can be enhanced by incorporating interspecies metabolic differences, leading to more accurate and interpretable predictions [1].

Q: Our lab finds visual color assessment of stability samples subjective. Is there a better method? A: Yes. UV-Vis spectrophotometry is the recommended quantitative method. It uses the CIE L*a*b* color space to detect subtle color changes indicative of degradation much earlier and more objectively than human visual examination [2].

Q: Can we reduce the number of samples in our formal stability studies for a parenteral drug product? A: Yes. Regulatory guidelines like ICH Q1D permit matrixing designs. For parenteral products, research shows that strategically testing a subset of samples at different time points (e.g., reducing two time points per batch) is a viable and reliable strategy to save costs and time [3].

References

Carmegliptin & P-glycoprotein Interaction: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Carmegliptin's permeability is significantly influenced by the P-glycoprotein (Pgp) efflux transporter. The table below summarizes quantitative findings from a clinical drug interaction study [1] [2].

Parameter This compound Alone This compound + Verapamil (Pgp Inhibitor) Change Notes
In Vitro Pgp Substrate Yes (Good substrate) Not Applicable - Demonstrates low cell permeability in vitro [1] [2]
Mean Exposure (AUC) Baseline After co-administration +29% Increase slightly greater after 6 days of verapamil dosing [1] [2]
Peak Concentration (C~max~) Baseline After co-administration +53% [1] [2]
Conclusion Substrate, not an inhibitor of human Pgp Co-administration moderately increases exposure - Combination was well tolerated; no dose adjustment currently expected, but careful monitoring is recommended [1] [2]

Potential Permeability Enhancement Strategies

While not tested directly on this compound in the available literature, the following approaches are relevant for compounds with similar Pgp substrate characteristics.

  • P-glycoprotein Inhibition: Co-administration with Pgp inhibitors is a direct strategy, as demonstrated by the interaction with verapamil [1] [2]. Other known Pgp inhibitors include cyclosporin A, quinidine, and elacridar [3].
  • Formulation with Permeation Enhancers: Using absorption-enhancing agents like surfactants, bile salts, and other chemical permeation enhancers can alter intestinal membrane integrity to increase peptide drug permeability [4].
  • Advanced Delivery Systems: Encapsulating the drug in microemulsions or solid lipid nanoparticles (SLNs) can protect it from enzymatic degradation and promote transport across cellular membranes [4]. These systems can be engineered for controlled release at specific sites in the gastrointestinal tract [4].

Experimental Workflow for Investigating Pgp Interaction

The diagram below outlines a general experimental approach for evaluating a drug's interaction with Pgp, based on the methodology used in the this compound study [1] [2].

Start Start: Investigate Drug-Pgp Interaction InVitro In Vitro Assessment Start->InVitro SubstrateTest Cell Permeability Assay using human MDR1 cells InVitro->SubstrateTest InhibitorTest Pgp Inhibition Assay InVitro->InhibitorTest InVivo In Vivo Clinical Study (Open-label, fixed sequence) SubstrateTest->InVivo InhibitorTest->InVivo Phase1 Phase A: Single dose of investigational drug InVivo->Phase1 Phase2 Phase B: Single dose of Pgp inhibitor (e.g., Verapamil) Phase1->Phase2 Phase3 Phase C: Single dose of investigational drug + acute Pgp inhibitor dosing Phase2->Phase3 Phase4 Phase D: Pgp inhibitor dosing to steady state Phase3->Phase4 Phase5 Phase E: Single dose of investigational drug + chronic Pgp inhibitor Phase4->Phase5 PK Analyze PK Parameters: AUC, Cmax, half-life, etc. Phase5->PK Safety Monitor Safety & Tolerability Phase5->Safety End Conclusion: Define interaction potential and need for dose adjustment PK->End Safety->End

Frequently Asked Questions for Researchers

Q1: Our in vitro models show this compound has low permeability. What is the most likely mechanism? The evidence indicates this compound is a good substrate for the Pgp efflux transporter [1] [2]. Pgp actively pumps drugs out of cells, limiting their absorption and penetration across barriers like the intestine and blood-brain barrier [3] [5].

Q2: What are the clinical implications of co-administering this compound with a Pgp inhibitor? Co-administration can increase the systemic exposure (AUC) and peak concentration (C~max~) of this compound [1] [2]. While the observed increase was moderate and well-tolerated in healthy volunteers, careful monitoring is recommended when this compound is administered with potent Pgp inhibitors [1] [2].

Q3: Are there strategies to enhance this compound's delivery to the brain? this compound's interaction with Pgp likely limits its brain penetration, as Pgp is a key defender of the blood-brain barrier [3] [5]. Strategies could involve transiently inhibiting Pgp at the barrier or formulating this compound in nanocarriers that evade the efflux system [6].

References

FAQs on Minimizing Carmegliptin Drug Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary mechanisms of drug-drug interactions (DDIs) that a researcher should consider? DDIs are typically classified into two main categories:

  • Pharmacokinetic (PK) Interactions: These occur when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another. For instance, a substance might inhibit enzymes responsible for metabolizing a drug, leading to increased drug levels and potential toxicity [1].
  • Pharmacodynamic (PD) Interactions: These occur when the pharmacological effect of one drug is altered by another. PD interactions can be:
    • Synergistic: The combined effect is greater than the sum of individual effects.
    • Antagonistic: The combined effect is less than the sum of individual effects.
    • Additive: The combined effect equals the sum of individual effects [1].

Q2: How can the risk of PD interactions for a new drug be assessed preclinically? Assessment requires a combination of experimental and computational approaches:

  • In vitro screening: High-throughput screening (HTS) uses robotics and detectors to assay large compound libraries against specific biological targets. This allows for the rapid identification of compounds with potential for interaction or toxicity [2].
  • Mechanism-based modeling: Quantitative systems pharmacology (QSP) modeling uses mathematical models to simulate how drugs interact with complex biological systems, including signaling pathways and feedback loops. This helps predict DDIs that are difficult to detect in simple assays [1].

Q3: What can be learned from clinical trials about a drug's interaction profile? Large, well-designed cardiovascular outcome trials (CVOTs) are often required for new anti-diabetic drugs. These trials, while focused on cardiovascular safety, provide extensive data on the drug's use in diverse patient populations who are often on multiple other medications. For example, the CARMELINA trial for linagliptin was conducted in patients with type 2 diabetes at high cardio-renal risk. Such studies are enriched for patients who are most vulnerable to DDIs and can provide robust evidence on a drug's safety profile in real-world scenarios [3].

Q4: How can formulation excipients cause unexpected DDIs? Inactive ingredients, known as excipients, are not always pharmacologically inert. A prominent example is Cremophor EL, a solubilizing agent used in some intravenous drugs.

  • It can alter the plasma protein binding of co-administered drugs, affecting their free, active concentration [4].
  • It can change the pharmacokinetic profile, leading to lower plasma exposure, a larger volume of distribution, and higher clearance of the drug [4].
  • It can differentially affect the cytotoxicity and myelotoxicity (bone marrow suppression) of chemotherapeutic agents like cisplatin [5].
  • Therefore, the choice of vehicle in formulation should be carefully considered during drug development.

Quantitative Data on Excipient-Induced Interactions

The table below summarizes documented effects of Cremophor EL, an example excipient, on various drugs.

Drug Affected Experimental System Observed Effect of Cremophor EL Magnitude of Change
Valspodar [4] Rat (in vivo & in vitro) ↑ Unbound fraction (fu) in plasma; ↓ Plasma AUC; ↑ Volume of Distribution; ↑ Clearance 2.3-fold increase in fu; ~50% lower AUC
Cisplatin [5] Mouse model (Ehrlich ascites carcinoma) ↑ In vitro cytotoxicity; ↓ In vivo hematological toxicity (myeloprotection) No significant change in overall antitumor activity
Carboplatin [6] Human clinical trial No significant change in myelosuppression or pharmacokinetics Not applicable

Experimental Protocols for DDI Assessment

Protocol 1: High-Throughput Screening for Toxicity and Interaction Potential

This protocol is adapted from methods used to screen for compound toxicity and interactions [2].

  • Assay Design: Choose a cell-based or biochemical assay relevant to the drug's target or known toxicity pathways (e.g., hepatotoxicity).
  • Plate Preparation: Use 384-well or 1586-well microplates to maximize throughput. A typical working volume is 2.5-10 µL per well.
  • Compound Management: Use robotic liquid handlers to dispense the test drug (Carmegliptin), a library of common co-medications, and controls into the wells. Multiple concentration levels and combination ratios should be tested.
  • Incubation and Reading: Incubate the plates under physiological conditions. Use appropriate detectors (e.g., fluorescence, luminescence) to measure the assay endpoint, such as cell viability or enzyme activity.
  • Data Analysis: Identify "HITs" where the combination shows a significant synergistic or antagonistic effect compared to the drugs alone. Calculate IC50 values for positive hits in secondary, more quantitative assays.

Protocol 2: Assessing Plasma Protein Binding Displacement

This protocol is based on studies investigating the effect of excipients on protein binding [4].

  • Sample Preparation: Incubate this compound with human or relevant animal plasma. Include test samples with the suspected interacting drug or formulation excipient (like Cremophor EL) and control samples without.
  • Separation: Use a technique such as equilibrium dialysis or ultrafiltration to separate the unbound (free) drug from the protein-bound drug in the plasma samples.
  • Quantification: Analyze the concentration of this compound in the unbound fraction using a sensitive method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
  • Calculation: Calculate the unbound fraction (fu) and compare the fu between the test and control groups. A statistically significant increase in fu in the test group indicates a displacement interaction.

Conceptual Diagrams for DDI Management

The following diagrams, generated using Graphviz, illustrate key workflows and concepts for managing drug interactions.

Diagram 1: Drug Interaction Risk Assessment Workflow

This flowchart outlines a systematic approach for evaluating DDIs from discovery to post-market.

DDI_Workflow start Start: New Drug Candidate in_silico In-silico Prediction start->in_silico in_vitro In-vitro HTS Screening in_silico->in_vitro preclin_pk Preclinical PK/PD Studies in_vitro->preclin_pk clinical_trials Clinical Trials in High-Risk Populations preclin_pk->clinical_trials post_market Post-Market Surveillance clinical_trials->post_market decision Comprehensive Interaction Profile post_market->decision

Diagram 2: Pharmacodynamic Interaction Relationships

This diagram visually defines the core types of pharmacodynamic interactions.

PD_Interactions CombinedEffect Combined Drug Effect Synergy Synergy (Effect > Additive) CombinedEffect->Synergy Additivity Additivity (Effect = A + B) CombinedEffect->Additivity Antagonism Antagonism (Effect < Additive) CombinedEffect->Antagonism

I hope this structured information provides a solid foundation for your technical support center. The field of drug interactions is complex, and the strategies outlined here, from high-throughput screening to clinical trial design, are essential for ensuring patient safety.

References

Understanding Carmegliptin and Its Analytical Context

Author: Smolecule Technical Support Team. Date: February 2026

Carmegliptin is a highly potent Dipeptidyl peptidase IV (DPP-IV) inhibitor that had reached phase 2 in clinical studies for treating type 2 diabetes [1]. It belongs to a class of compounds known as aryl-substituted pyrido[2,1-a]isoquinolines [1].

While a specific, fully detailed analytical method for this compound was not found in the search results, the general principles and parameters for validating an HPLC or UHPLC method are well-established and regulated by guidelines such as the ICH Q2(R2) [2] [3]. The validation of a method for a drug substance involves demonstrating that it is suitable for its intended purpose.

Core Validation Parameters and Specifications

For a quantitative method like an assay for this compound in a drug product, the following table summarizes the key parameters and typical acceptance criteria you would need to establish [3]. These criteria should be defined in a validation protocol before starting the experiments.

Validation Parameter Description & Purpose Typical Method & Acceptance Criteria
Specificity Ability to measure analyte accurately in the presence of other components (impurities, excipients) [3]. Chromatogram shows no interference. Peak purity tools confirm a single, well-resolved this compound peak [4].
Linearity & Range The range over which the method provides results directly proportional to analyte concentration [3]. A series of concentrations (e.g., 50-150% of target). Correlation coefficient (r²) > 0.999 [4].
Accuracy Closeness of measured value to the true value. Often tested via recovery studies [3]. Recovery of 98-102% for drug substance. Spiked samples at multiple levels (e.g., 80%, 100%, 120%) [4].
Precision Closeness of a series of measurements under the same conditions.
- Repeatability Precision under the same conditions over a short time (intra-assay) [3]. RSD < 1.0% for multiple injections of a homogeneous sample (e.g., n=6 or n=10) [4].
- Intermediate Precision Precision within the same lab over different days, analysts, or equipment [3]. RSD for results from different analysts/days should be < 2.0%.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters [4]. Variations in temperature (±2°C), flow rate (±0.1 mL/min), mobile phase pH (±0.1) yield consistent results (RSD < 2% for system suitability).

Additional parameters include:

  • Limit of Detection (LOD) & Quantification (LOQ): For an assay, the LOQ is less critical than for an impurity method. LOD can be determined from a signal-to-noise ratio of 3:1, and LOQ from 10:1 [4] [3].
  • Solution Stability: Demonstrates that standard and sample solutions are stable for the duration of the analysis (e.g., 24-48 hours at room temperature or refrigerated) [4].

Workflow for Method Development and Validation

The following diagram outlines the logical workflow for developing and validating an analytical method, incorporating an Analytical Quality by Design (AQbD) approach, which is a systematic and risk-based method for ensuring method quality [2] [5].

Start Define Analytical Target Profile (ATP) A Identify Critical Method Parameters (e.g., Mobile Phase pH, Column Temp, Flow Rate) Start->A B Risk Assessment & Screening (e.g., via Failure Mode Effects Analysis) A->B C Method Optimization & Establishment of Design Space B->C D Final Method Protocol C->D E Method Validation D->E End Method Ready for Routine Use E->End

Frequently Asked Questions (FAQs)

Q1: What should I do if my this compound peak is tailing? A: Peak tailing often indicates secondary interactions with the chromatographic column. To troubleshoot:

  • Use a different C18 column, preferably an end-capped one designed for basic compounds.
  • Adjust the mobile phase pH. A lower pH (e.g., 2.1, as used in a method for Tiopronin) can help protonate the analyte and suppress interactions with residual silanols [2].
  • Add a competing base like triethylamine to the mobile phase to block active sites on the column.

Q2: How can I improve the separation if an impurity co-elutes with the main peak? A: This is a failure of Specificity. You should:

  • Modify the mobile phase gradient. A shallower gradient can improve resolution between closely eluting peaks.
  • Change the column chemistry. Switch to a different ligand (e.g., phenyl-hexyl) or a column with a smaller particle size (e.g., 1.7 µm UHPLC column) for higher efficiency [2] [6].
  • Adjust the column temperature, as this can significantly impact selectivity.

Q3: The method fails precision during validation. What are the likely causes? A: Poor precision can stem from various issues:

  • Instrumental Issues: Check for a leaking seal, a faulty pump check valve, or an inconsistent autosampler.
  • Sample Preparation: Ensure the sample is fully dissolved and stable, and that the extraction technique is consistent (e.g., sonication time, solvent volume).
  • Chromatographic Issues: A drifting baseline or a retention time that is not stable can lead to poor integration reproducibility.

References

Carmegliptin sample storage stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Stability Troubleshooting Guide

This guide outlines a systematic approach to identify and resolve stability issues with Carmegliptin samples.

Start Start: Suspected Stability Issue StorageCheck Verify Storage Conditions Start->StorageCheck VisualInspection Perform Visual Inspection StorageCheck->VisualInspection Conditions OK? AnalyticalTest Analytical Testing VisualInspection->AnalyticalTest No physical changes? IdentifyCause Identify Root Cause AnalyticalTest->IdentifyCause ImplementAction Implement Corrective Action IdentifyCause->ImplementAction Document Document and Update SOPs ImplementAction->Document

Workflow for Investigating Stability Issues

Step Action Key Considerations
1. Verify Storage Confirm storage unit temperature, humidity, and light exposure logs against requirements. [1] Check for temperature excursions, door openings, or equipment failure. Use calibrated, NIST-traceable data loggers. [1]
2. Visual Inspection Examine sample for color change, precipitation, or container cracks. Document all observations. Physical changes often indicate chemical degradation.
3. Analytical Testing Re-analyze sample potency and purity using a stability-indicating method (e.g., HPLC). [2] Compare results against initial release data and reference standards. [3]
4. Identify Root Cause Correlate analytical data with storage records to pinpoint the stress factor. Common causes: temperature/humidity deviation, oxidation, or photodegradation.
5. Corrective Action Quarantine affected batch, adjust storage conditions, or reformulate. [3] For temperature excursions, consult stability data to determine impact. [4]
6. Documentation Record all findings, actions taken, and update stability protocols. Essential for regulatory compliance and preventing future issues. [3]

Experimental Protocols for Stability Assessment

For a thorough investigation, conduct forced degradation studies and confirm method stability.

Protocol 1: Forced Degradation Studies

This protocol helps identify potential degradation products and pathways by stressing the sample under various conditions [2].

  • Objective: To understand the intrinsic stability of this compound and validate analytical methods.
  • Materials: this compound reference standard, 1N HCl, 1N NaOH, 3% H₂O₂, acetonitrile (HPLC grade), water (HPLC grade), HPLC vials, thermostatic water bath, HPLC system with UV or PDA detector.
  • Procedure:
    • Acidic & Alkaline Hydrolysis: Prepare separate solutions of this compound in 1N HCl and 1N NaOH. Keep at room temperature and analyze at intervals (e.g., 30 min, 1, 2, 8, 24 hours). [2]
    • Oxidative Degradation: Expose this compound solution to 3% H₂O₂ at room temperature. Analyze at the same intervals as above. [2]
    • Thermal Degradation: Heat solid this compound sample to 50°C in an oven and analyze over 24 hours. [2]
    • Photostability: Expose solid and/or solution samples to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. [3]
  • Analysis: Use HPLC to monitor the parent peak disappearance and the emergence of new degradation peaks. Aim for 5-20% degradation to sufficiently challenge the method. [3]

Protocol 2: Storage Stability of Residues

This protocol is critical if this compound is used in animal metabolism or residue studies, ensuring analytical results reflect the true residue level at the time of sampling [5].

  • Objective: To demonstrate the stability of this compound and its metabolites in stored biological matrices.
  • Materials: Control (incurred) animal tissues (e.g., liver, muscle, milk), this compound analytical standards, storage containers, freezer maintained at ≤ -18°C.
  • Procedure:
    • Sample Preparation: Use tissues from animals treated with this compound to ensure all relevant metabolites are present. [5]
    • Storage and Analysis: Analyze a portion of the sample immediately after collection ("time zero"). Store the remaining samples at ≤ -18°C. Analyze these stored samples at intervals that cover your study's storage timeline (e.g., 30, 60, 90 days). [5]
    • Comparison: Compare the residue concentration in stored samples to the "time zero" concentration.
  • Analysis: Residues are considered stable if the concentration in stored samples does not show a significant decline (e.g., <10-20%) compared to the "time zero" sample. Results must be presented as absolute values (mg/kg). [5]

Stability Testing & Storage Conditions Table

Adherence to standardized storage conditions is fundamental to maintaining sample integrity.

Summary of Key Storage and Testing Parameters

Parameter Recommended Condition Guideline / Standard Purpose & Notes
Long-Term Storage 25°C ± 2°C / 60% RH ± 5% RH [3] ICH Q1A (Zone II) [3] Determines retest period & shelf life. [3]
Refrigerated Storage 2°C to 8°C [6] [4] USP <659> [4] For temperature-sensitive drugs; use medical-grade equipment. [1]
Frozen Storage -25°C to -10°C [4] [1] USP <659> [4] For long-term preservation; ensure temperature uniformity. [1]
Accelerated Testing 40°C ± 2°C / 75% RH ± 5% RH [3] ICH Q1A [3] Predicts stability & compares formulations/packaging. [3]
Photostability Exposure per Option 1 or 2 [3] ICH Q1B [3] Assesses drug's sensitivity to light. [3]
Climatic Zones Zones I-IVb (e.g., 30°C/75% RH) [3] ICH [3] Ensures global product suitability. [3]

Frequently Asked Questions (FAQs)

What should I do if the this compound sample has been exposed to a temperature excursion? First, quarantine the affected sample. The evaluation should be based on stability data. If data exists for the specific temperature and duration, it can be used for disposition. If not, the sample should be tested for potency and purity using a validated stability-indicating method before any use or disposition. [1]

How do I develop a stability-indicating method for this compound? A stability-indicating method (e.g., HPLC) must be able to accurately quantify this compound and resolve it from its degradation products. This is achieved by performing forced degradation studies (as in Protocol 1). The method should be validated for parameters like specificity, accuracy, and precision. [2] [3]

Our laboratory humidity is high. Could this affect our solid this compound samples? Yes. High humidity can lead to hydrolytic degradation or cause solid samples to absorb moisture (deliquescence or hydrate formation), which can alter their physical form and chemical stability. Store samples in a controlled environment with low humidity, ideally below 60% RH, and use tightly sealed containers. [1]

What are the key regulatory guidelines for designing a stability study for a new drug like this compound? The International Council for Harmonisation (ICH) guidelines are paramount. Key among them are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products (covers long-term and accelerated testing). [3]
  • ICH Q1B: Photostability Testing of New Drug Substances and Products. [3]
  • ICH Q1D: Bracketing and Matrixing Designs for stability studies to reduce testing load. Compliance with these guidelines is required for drug registration in most major regions. [3]

References

Carmegliptin dose adjustment clinical scenarios

Author: Smolecule Technical Support Team. Date: February 2026

Key Drug Interaction and Pharmacokinetic Data

When carmegliptin is co-administered with the Pgp inhibitor verapamil, its pharmacokinetics are altered. The table below summarizes the changes in exposure for a single 150 mg dose of this compound [1] [2].

Pharmacokinetic Parameter Change when co-administered with Verapamil
Mean Exposure (AUC) Increased by 29%
Peak Concentration (C~max~) Increased by 53%

These changes occur because in vitro studies confirmed that this compound is a substrate for the Pgp transporter but not an inhibitor of it [1] [2]. The combination of this compound and verapamil was generally well tolerated, with all reported adverse events being mild [1] [2].

Experimental Protocol: Assessing P-gp Interaction

The data above comes from a non-randomized, open-label, fixed-sequence study in 16 healthy male volunteers. Here is the methodology [2]:

  • Subjects: 16 healthy male volunteers (aged 18-50).
  • Treatments: Each subject received the following treatments in a fixed sequence:
    • A single 150 mg dose of this compound alone.
    • A single 80 mg dose of verapamil alone.
    • A single 150 mg dose of this compound + verapamil (80 mg three times a day).
    • Verapamil 80 mg three times a day for 4 days.
    • A single 150 mg dose of this compound + verapamil (80 mg three times a day).
  • Pharmacokinetic Assessments: Blood samples for measuring this compound, verapamil, and its metabolite norverapamil plasma concentrations were collected at pre-defined time points after dosing. Pharmacokinetic parameters were calculated from the concentration-time data.

Mechanism of P-gp Mediated Drug Interaction

The following diagram illustrates the mechanism behind the observed interaction, where inhibition of Pgp by verapamil leads to increased absorption of this compound.

G cluster_0 Normal Absorption (Without Inhibitor) cluster_1 Altered Absorption (With Pgp Inhibitor) Pgp_Inhibitor P-glycoprotein Inhibitor (e.g., Verapamil) Enterocyte Enterocyte Pgp_Inhibitor->Enterocyte Blocks Pgp Intestinal_Lumen Intestinal Lumen Enterocyte->Intestinal_Lumen Pgp-mediated Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Limited Influx Enterocyte->Bloodstream Increased Net Influx Carmegliptin_In This compound Carmegliptin_In->Enterocyte Passive Influx Carmegliptin_Out This compound A This compound A->Enterocyte Passive Influx B This compound

Important Considerations for Researchers

  • Development Status: this compound is an investigational drug that was discontinued from clinical development after Phase II trials [3]. All information is for research purposes only.
  • Clinical Guidance: The study concluded that while the observed increase in this compound exposure was moderate, co-administration with Pgp inhibitors should be carefully monitored in clinical trials [1] [2]. No formal dose adjustment recommendations were established.

References

Verapamil's Pharmacokinetics and Common Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding verapamil's properties is crucial for predicting its interaction potential. The table below summarizes its key pharmacokinetic characteristics and known interactions from the search results.

Property Description
Primary Elimination Hepatic metabolism, high first-pass effect [1].
Key Metabolizing System Cytochrome P450 (CYP) enzymes [1] [2].
Bioavailability Low (~20%) due to extensive first-pass metabolism [1].
Active Metabolite Norverapamil (possesses some vasodilator activity) [1].
Notable Interaction with Digoxin Impairs renal excretion of digoxin, increasing its concentration [1].
Notable Interaction with Metformin Inhibits OCT2 transporter, reducing renal excretion of metformin and increasing its systemic exposure [2].
Interaction with Beta-Blockers Can be hazardous due to additive negative inotropic and chronotropic effects [1].

A Framework for Investigating the Unknown Interaction

Since direct data is unavailable, you can approach this research gap systematically. The diagram below outlines a logical workflow to hypothesize and test for a potential pharmacokinetic interaction between carmegliptin and verapamil.

Start Unknown Interaction: This compound & Verapamil Step1 1. Define Compound Properties Start->Step1 P1 This compound: - Metabolic Pathways (CYP?) - Transporters used (OCTs?) - Protein Binding Step1->P1 P2 Verapamil: - CYP Substrate/Inhibitor - OCT2 Inhibitor - P-gp Inhibitor? Step1->P2 Step2 2. Identify Potential Interaction Sites Site1 Metabolic Interaction: e.g., CYP Inhibition/Induction by this compound Step2->Site1 Site2 Transporter-Based Interaction: e.g., OCT2 inhibition by Verapamil Step2->Site2 Step3 3. Design Experimental Validation Exp1 In Vitro Studies: - Cell-based uptake assays - Microsomal metabolism Step3->Exp1 Exp2 Preclinical In Vivo Studies: - Rat PK study with co-administration - Measure plasma/tissue concentrations Step3->Exp2 P1->Step2 P2->Step2 Site1->Step3 Site2->Step3

Based on this workflow, the key investigative steps would be:

  • Profile this compound's Properties: The first step is to gather or generate data on how this compound is absorbed, distributed, metabolized, and excreted (its ADME profile). Specifically, you need to determine:

    • Which enzymes, if any, are responsible for its metabolism (e.g., CYP3A4, which metabolizes verapamil) [1].
    • Whether it relies on specific membrane transporters like Organic Cation Transporters (OCTs) for its distribution or elimination, as verapamil is a known inhibitor of OCT2 [2].
  • Formulate a Hypothesis: With the ADME profiles of both drugs, you can identify potential sites for interaction.

    • Metabolic Interaction: If this compound is found to be a substrate, inhibitor, or inducer of Cytochrome P450 enzymes (particularly CYP3A4), it could alter the plasma concentrations of verapamil and its active metabolite, norverapamil [1].
    • Transporter-Mediated Interaction: If this compound is a substrate for renal transporters like OCT2, verapamil could potentially inhibit its excretion, leading to increased systemic exposure to this compound, similar to its effect on metformin [2].
  • Design Experimental Validation: The hypothesis can be tested through a tiered experimental approach.

    • In Vitro Studies: Use cell-based models (e.g., HEK-293 cells overexpressing specific transporters like OCT1 or OCT2) to study uptake mechanisms, similar to the metformin-verapamil study [2]. Liver microsomes can assess metabolic interactions.
    • Preclinical In Vivo Studies: Conduct pharmacokinetic studies in animal models (e.g., rats). As exemplified in the metformin-verapamil research, you would administer this compound alone and in combination with verapamil, then measure changes in key pharmacokinetic parameters (AUC, Cmax, clearance, volume of distribution) in plasma and relevant tissues [2].

References

Cardiovascular Safety Profiles of Established Gliptins

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key safety findings from major cardiovascular outcome trials (CVOTs) and studies for various DPP-4 inhibitors [1] [2] [3].

DPP-4 Inhibitor Cardiovascular Safety (MACE) Key Safety Findings & Warnings Major CVOT(s)
Saxagliptin No increased risk (met FDA criteria) Significant increase in hospitalizations for heart failure (HHF) [1] [3] SAVOR-TIMI 53 [1]
Alogliptin No increased risk (met FDA criteria) → No significant increase in HHF reported in its primary trial [1] EXAMINE [1]
Sitagliptin No increased risk (met FDA criteria) → No increase in HHF or all-cause mortality [1] TECOS [1]
Linagliptin No increased risk (met FDA criteria) → No major safety signals reported in available data [3] CARMELINA [3]
Vildagliptin No increased risk (from meta-analyses) → No significant CV safety signals in pooled data [3] (No dedicated CVOT; data from meta-analysis) [3]

Common Adverse Events: DPP-4 vs. SGLT2 Inhibitors

Understanding the general safety profile of the drug class is also crucial. The following table, based on a systematic review, compares common adverse events between DPP-4 inhibitors and SGLT2 inhibitors when used as add-on therapy to metformin [4].

Adverse Event (AE) Category DPP-4 Inhibitors SGLT2 Inhibitors
Overall Incidence of AEs Higher (∼66%) [4] Lower (∼34%) [4]
Most Common AEs Gastrointestinal disturbances, Hypoglycemia [4] Genital infections, Urinary tract infections [4]
Serious / Drug-Related AEs Comparable incidence (∼12%) [4] Comparable incidence (∼11%) [4]
Other Noted Events Dyspepsia, Hypertension [4] Dehydration, Atrial flutter [4]

Experimental Protocols for Cardiovascular Safety Assessment

The methodology for establishing cardiovascular safety is rigorous and standardized. Below is a detailed breakdown of the key components based on the requirements set by the US Food and Drug Administration (FDA) and their implementation in clinical trials [1].

Trial Design and Regulatory Framework
  • Objective: To rule out an unacceptable increase in cardiovascular risk for a new antidiabetic therapy.
  • FDA Mandate: Following the rosiglitazone controversy in 2008, the FDA requires sponsors to demonstrate that the upper bound of the 95% confidence interval for the hazard ratio of Major Adverse Cardiovascular Events (MACE) is less than 1.8 for approval. A more stringent upper bound of 1.3 is required to avoid a post-marketing safety trial [1].
  • Study Population: Must include high-risk patients (e.g., those with established CV disease, advanced age, or chronic kidney disease) [1].
  • Trial Duration: A minimum follow-up period of 2 years is required to adequately capture CV events [1].
Endpoint Adjudication
  • Independent Committee: All potential MACE are reviewed and confirmed by an independent, blinded Clinical Events Committee (CEC) to ensure objectivity [1].
  • Primary Composite MACE: Typically defined as a composite of:
    • Cardiovascular death
    • Non-fatal myocardial infarction (heart attack)
    • Non-fatal stroke [1]
  • Key Secondary Endpoints:
    • Hospitalization for Heart Failure (HHF)
    • All-cause mortality
    • Expansion of the primary MACE (e.g., to include unstable angina) [1]
Statistical Analysis Plan
  • Non-inferiority Design: The primary analysis is typically a non-inferiority test against the pre-specified risk margin (1.3) [1].
  • Time-to-Event Analysis: Uses Cox proportional hazards models to calculate hazard ratios (HR) and two-sided 95% confidence intervals (CI) comparing the drug to placebo (both on top of standard care) [1].

This workflow outlines the sequential phases of a CVOT from design to analysis:

start FDA Guidance & Protocol Design pop Study Population: High CV Risk T2DM Patients start->pop assign Randomization: Drug vs. Placebo (+ Standard Care) pop->assign follow Follow-Up: Minimum 2 Years assign->follow adj Endpoint Adjudication by Independent Committee follow->adj stats Statistical Analysis: MACE Hazard Ratio & 95% CI adj->stats reg Regulatory Submission & Labeling stats->reg

Insights for Researchers and Developers

  • Class-wide CV Safety: For the established gliptins, large-scale CVOTs have consistently demonstrated no increased risk of major ischemic cardiovascular events (MACE), satisfying FDA regulatory requirements [1] [3].
  • Differentiated Heart Failure Risk: A crucial differentiator within the class is the risk of hospitalization for heart failure (HHF). This was a notable finding for saxagliptin but was not observed with sitagliptin or alogliptin in their respective trials [1]. This highlights that safety profiles can be molecule-specific, even within the same drug class.
  • Comparative Safety with SGLT2i: When compared to SGLT2 inhibitors, DPP-4 inhibitors have a different adverse event profile. They are associated with a higher overall incidence of adverse events but a lower risk of genital infections. Both classes show a comparable rate of serious adverse events [4] [5].

References

Carmegliptin molecular docking compared to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DPP-4 Inhibitor Binding

Although a direct comparison for Carmegliptin is lacking, research confirms that despite their chemical diversity, all DPP-4 inhibitors share a common mechanism. They competitively bind the enzyme's active site, preventing it from breaking down incretin hormones, which is the source of their glucose-lowering effect [1].

The table below summarizes key information on this compound and other DPP-4 inhibitors mentioned in the search results:

Inhibitor Name Status / Type Core Structure / Note Key Binding Interactions (from docking studies)
This compound Clinical (Phase 2) [2] Aminobenzo[a]quinolizine [3] Information not available in search results
Sitagliptin, Vildagliptin, etc. FDA-Approved [2] Various diverse structures [1] Information not available in search results
Compound 4g Experimental (Preclinical) [2] Aryl-substituted [1,4]thiazino[3,4-a]isoquinoline Ser209 (H-bond), Phe357 (Hydrophobic/π-π) [2]
Compound 4a Experimental (Preclinical) [2] Benzo[a]quinolizidine (Core structure) Arg356, Arg358 (H-bonds) [2]

A General Protocol for Molecular Docking

The following diagram illustrates a standard workflow for a molecular docking experiment, which is used to predict how a small molecule (like an inhibitor) binds to a protein target [4].

docking_workflow start Start Docking Simulation prep_prot Protein Preparation start->prep_prot prep_lig Ligand Preparation start->prep_lig search Pose Generation (Search Algorithm) prep_prot->search prep_lig->search scoring Pose Scoring & Ranking search->scoring analysis Analysis of Binding Pose scoring->analysis

The key steps in this workflow are:

  • Protein and Ligand Preparation: The 3D structure of the target protein (like DPP-4) is obtained from a database like the Protein Data Bank (PDB). The small molecule inhibitor's structure is also prepared, which includes defining its correct protonation state and rotatable bonds [4].
  • Pose Generation (Search Algorithm): The docking software uses a search algorithm to generate millions of possible ways (poses) the ligand could fit into the protein's binding site. Common methods include Genetic Algorithms (e.g., in AutoDock, GOLD) and Monte Carlo methods [4].
  • Scoring and Analysis: Each generated pose is evaluated using a scoring function. This function estimates the binding affinity (typically in kcal/mol). The poses are ranked, and the best ones are analyzed to understand key interactions, such as hydrogen bonds and hydrophobic contacts [4] [5].

References

Carmegliptin binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Carmegliptin Binding & Interaction Data

Aspect Experimental Data Source / Context
DPP-4 Inhibition (IC₅₀) 6.8 nM X-ray crystallography structure of human DPP-IV with this compound [1].
P-glycoprotein (Pgp) Interaction Substrate (not an inhibitor) In vitro and clinical study. Co-administered with verapamil (Pgp inhibitor) [2].
Pharmacokinetic Impact of Pgp Inhibition Exposure (AUC) increased by 29%; Cₘₐₓ increased by 53% Clinical study in healthy volunteers (co-administered with verapamil) [2].
Safety with Pgp Inhibitors Generally well-tolerated Clinical study. No apparent effect on the pattern or incidence of adverse events with verapamil [2].

Detailed Experimental Protocols

The quantitative data in the table above comes from rigorous experimental studies. Here are the methodologies used for the key findings.

  • DPP-4 Binding Affinity and Mechanism: The half-maximal inhibitory concentration (IC₅₀) of 6.8 nM was determined from the analysis of the crystal structure of human DPP-IV in complex with this compound (PDB ID: 3KWF). The structure was solved using X-ray diffraction at a resolution of 2.40 Å, which allows for a detailed observation of how the drug molecule fits into the enzyme's active site [1].

  • P-glycoprotein Interaction Study: This was investigated through a combined in vitro and clinical approach [2].

    • In vitro: this compound was tested in human MDR1 (Multi-Drug Resistance Protein 1) cells to determine if it was a substrate for the P-glycoprotein transporter.
    • Clinical Study: A non-randomized, open-label study in 16 healthy male volunteers assessed the interaction in vivo. The study design was a fixed sequence that included:
      • A single dose of 150 mg this compound alone.
      • A single dose of 80 mg verapamil (a known Pgp inhibitor) alone.
      • A single dose of this compound combined with acute and chronic dosing of verapamil.
    • Pharmacokinetic parameters (including AUC and Cₘₐₓ) for this compound, verapamil, and its metabolite norverapamil were measured and compared across the different treatments to assess the interaction [2].

To help visualize the role of this compound and the clinical context of its P-glycoprotein interaction, the following diagram outlines the key pathways and processes.

cluster_0 This compound Mechanism of Action cluster_1 P-glycoprotein (Pgp) Interaction This compound This compound DPP4 DPP4 This compound->DPP4 Inhibits Pgp Pgp This compound->Pgp Substrate For GLP1 GLP1 DPP4->GLP1 Degrades InsulinSecretion InsulinSecretion GLP1->InsulinSecretion Stimulates BloodGlucose BloodGlucose InsulinSecretion->BloodGlucose Lowers Intestine Intestine Intestine->Pgp Expresses Bloodstream Bloodstream Pgp->Bloodstream Limits Absorption Into Verapamil Verapamil Verapamil->Pgp Inhibits PharmacoEffect PharmacoEffect Verapamil->PharmacoEffect Increases this compound Exposure & Cmax

Key Insights for Researchers

Based on the available data, here are the key points for research and development professionals:

  • Potent and Selective DPP-4 Inhibition: this compound is a highly potent DPP-4 inhibitor, as evidenced by its low nanomolar IC₅₀ value. The availability of a co-crystal structure with the human enzyme provides a valuable tool for understanding structure-activity relationships and guiding further compound optimization [1].
  • Clinically Relevant Transporter Interaction: this compound is a substrate for P-glycoprotein. While this does not preclude its use, it is a critical pharmacokinetic consideration. Co-administration with Pgp inhibitors like verapamil leads to a moderate increase in systemic exposure, which should be monitored in clinical practice [2]. The drug itself does not inhibit Pgp, reducing the risk of it causing interactions with other Pgp substrate drugs.
  • Favorable Safety Profile in Interaction Study: The combination of this compound with verapamil was generally well-tolerated in a clinical study, with no new safety concerns identified. This suggests a manageable clinical profile even when drug interactions occur [2].

References

Carmegliptin long-acting duration comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of DPP-4 Inhibitors

The following table synthesizes key quantitative data from the search results for several DPP-4 inhibitors [1] [2] [3]. Please note that "Carmegliptin" could not be included due to a lack of available data.

Table 1: Pharmacokinetic Parameters of DPP-4 Inhibitors

Parameter Alogliptin Linagliptin Sitagliptin
Bioavailability ~100% [4] ~30% [4] ~87% [3]
Time to Peak Plasma Concentration (T~max~) 1-2 hours [1] [4] 1.5 hours [4] 1-4 hours [3]
Apparent Volume of Distribution (V~d~) 417 L [1] [4] 1110 L [4] 198 L [4]
Plasma Protein Binding ~20% [1] [4] 75-99% [4] ~38% [4]
Elimination Half-Life ~21 hours [1] [4] ~12 hours [2] [4] 12-14 hours [3] [4]
Primary Route of Elimination Renal (60-80% as unchanged drug) [1] [4] Enterohepatic (minimal renal excretion) [2] [4] Renal (79% as unchanged drug) [3] [4]
Dosing Adjustment in Renal Impairment Required [1] [4] Not required [2] Required [5]

Table 2: Pharmacodynamic (DPP-4 Inhibition) Profiles

Drug Maximum Inhibition Inhibition 24 Hours Post-Dose
Alogliptin ~90-99% [4] >75% [4]
Linagliptin ~80-90% [2] [4] ≥70% [4]
Sitagliptin ~97% [3] [4] ≥80% [3] [4]

Experimental Protocol Overview

Since direct data on this compound is unavailable, here is an example of a standard clinical trial methodology used to generate the comparative efficacy data for other DPP-4 inhibitors, which you can use as a reference.

Example: Phase 3 Trial for a Triple Fixed-Dose Combination [5]

  • Objective: To evaluate the efficacy and safety of a triple fixed-dose combination (FDC) of dapagliflozin, sitagliptin, and metformin compared to a dual FDC of sitagliptin and metformin.
  • Study Design: A Phase 3, randomized, open-label, two-arm, active-controlled study.
  • Participants: Adult patients (aged 18-65) with Type 2 Diabetes and HbA1c between 7.5% and 11.0%, who had inadequate glycemic control on a stable dose of sitagliptin and metformin dual therapy.
  • Intervention: Patients were randomized 1:1 to receive either the triple FDC (Dapagliflozin 5 mg + Sitagliptin 50 mg + Metformin IR 500/1000 mg) or the dual FDC (Sitagliptin 50 mg + Metformin IR 500/1000 mg), twice daily for 16 weeks.
  • Primary Endpoint: The mean change in HbA1c from baseline to Week 16.
  • Key Findings: The triple FDC demonstrated a significantly greater reduction in HbA1c (-2.08%) compared to the dual FDC (-1.38%), with a p-value of < 0.0001 [5].

The workflow of this study is summarized in the diagram below:

Patient Screening &    Randomization (1:1) Patient Screening &    Randomization (1:1) Dual FDC Arm    (SITA+MET IR) Dual FDC Arm    (SITA+MET IR) Patient Screening &    Randomization (1:1)->Dual FDC Arm    (SITA+MET IR) Triple FDC Arm    (DAPA+SITA+MET IR) Triple FDC Arm    (DAPA+SITA+MET IR) Patient Screening &    Randomization (1:1)->Triple FDC Arm    (DAPA+SITA+MET IR) Treatment Period    16 Weeks Treatment Period    16 Weeks Dual FDC Arm    (SITA+MET IR)->Treatment Period    16 Weeks Triple FDC Arm    (DAPA+SITA+MET IR)->Treatment Period    16 Weeks Primary Endpoint:    Mean HbA1c Change Primary Endpoint:    Mean HbA1c Change Treatment Period    16 Weeks->Primary Endpoint:    Mean HbA1c Change Result: -1.38% Result: -1.38% Primary Endpoint:    Mean HbA1c Change->Result: -1.38% Result: -2.08% Result: -2.08% Primary Endpoint:    Mean HbA1c Change->Result: -2.08%

How to Proceed with Your Research

Given the lack of results for this compound, I suggest the following steps to continue your research:

  • Verify the Drug Name: Confirm the official non-proprietary name of the drug. "this compound" may be a code name, an older name, or a candidate drug from a specific region or company.
  • Search Scientific Databases Directly: Use specialized databases such as PubMed, Google Scholar, Embase, or the Cochrane Library. Search with the exact drug name and filter for clinical trials, randomized controlled trials, and pharmacokinetic studies.
  • Check Clinical Trial Registries: Search global registries like ClinicalTrials.gov and others (e.g., EU Clinical Trials Register, WHO ICTRP) for any ongoing or completed trials involving the drug.
  • Consult Patent Literature: Patent filings from pharmaceutical companies often contain detailed experimental data on new chemical entities in the early stages of development.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

377.21146993 Da

Monoisotopic Mass

377.21146993 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9Z723VGH7J

Pharmacology

Carmegliptin is a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-peptidases [EC:3.4.14.-]
DPP4 (CD26) [HSA:1803] [KO:K01278]

Other CAS

813452-18-5

Wikipedia

Carmegliptin

Dates

Last modified: 02-18-2024
1: Kuhlmann O, Carlile D, Noe J, Bentley D. Interaction potential of Carmegliptin with P-glycoprotein (Pgp) transporter in healthy volunteers. J Drug Assess. 2014 Mar 3;3(1):28-37. doi: 10.3109/21556660.2014.900065. PubMed PMID: 27536451; PubMed Central PMCID: PMC4937633.
2: Kuhlmann O, Paehler A, Weick I, Funk C, Pantze M, Zell M, Timm U. Pharmacokinetics and metabolism of the dipeptidyl peptidase IV inhibitor carmegliptin in rats, dogs, and monkeys. Xenobiotica. 2010 Dec;40(12):840-52. doi: 10.3109/00498254.2010.519406. PubMed PMID: 20868265.
3: Gilibili RR, Bhamidipati RK, Mullangi R, Srinivas NR. Retrospective and Prospective Human Intravenous and Oral Pharmacokinetic Projection of Dipeptidyl peptidase-IV Inhibitors Using Simple Allometric Principles - Case Studies of ABT-279, ABT-341, Alogliptin, Carmegliptin, Sitagliptin and Vildagliptin. J Pharm Pharm Sci. 2015;18(3):434-48. PubMed PMID: 26517136.
4: Mattei P, Boehringer M, Di Giorgio P, Fischer H, Hennig M, Huwyler J, Koçer B, Kuhn B, Loeffler BM, Macdonald A, Narquizian R, Rauber E, Sebokova E, Sprecher U. Discovery of carmegliptin: a potent and long-acting dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorg Med Chem Lett. 2010 Feb 1;20(3):1109-13. doi: 10.1016/j.bmcl.2009.12.024. PubMed PMID: 20031405.
5: Agrawal R, Jain P, Dikshit SN. Ligand-based pharmacophore detection, screening of potential gliptins and docking studies to get effective antidiabetic agents. Comb Chem High Throughput Screen. 2012 Dec;15(10):849-76. PubMed PMID: 23140189.

Explore Compound Types